Biotinyl-NH-PEG3-C3-amido-C3-COOH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H44N4O8S |
|---|---|
分子量 |
560.7 g/mol |
IUPAC 名称 |
5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H44N4O8S/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34)/t19-,20-,24-/m0/s1 |
InChI 键 |
KUWCOOYXVSTSME-SKPFHBQLSA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Biotinyl-NH-PEG3-C3-amido-C3-COOH in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide delves into the core mechanism of action of a specific and versatile PROTAC linker, Biotinyl-NH-PEG3-C3-amido-C3-COOH. We will dissect the individual contributions of its constituent parts—the biotin (B1667282) handle, the polyethylene (B3416737) glycol (PEG) spacer, and the aliphatic amide chains—to the overall function of the PROTAC. This guide will further provide detailed experimental protocols for the characterization of PROTACs containing this linker and present data in a structured format to facilitate understanding and application in drug development.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][4] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[1] The linker connecting the two ligands is not merely a spacer but plays a critical role in determining the physicochemical properties, stability of the ternary complex, and ultimately, the degradation efficiency of the PROTAC.[5][6]
The PROTAC Signaling Pathway
The mechanism of action of a PROTAC follows a catalytic cycle involving several key steps, leading to the selective degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Dissecting the this compound Linker
The linker, this compound, is a multi-component system designed to optimize the performance of a PROTAC. Each component has a distinct role in influencing the molecule's overall properties.
The Biotin Moiety: A Versatile Handle for Research
The terminal biotin group serves as a powerful tool for the characterization and validation of PROTACs in a research setting. Its high-affinity interaction with streptavidin can be exploited in various assays.[7]
-
Target Engagement Studies: Biotinylated PROTACs can be used in pull-down assays with streptavidin-coated beads to confirm binding to the target protein and the E3 ligase.[8][9]
-
Visualization and Quantification: The biotin tag allows for the detection and quantification of the PROTAC using streptavidin-conjugated fluorescent probes or enzymes.
-
In-situ Interactome Mapping: Advanced techniques like BioTAC (Biotin Targeting Chimera) can utilize a biotinylated molecule to map the protein-protein interactions occurring in the vicinity of the target protein within living cells.
The PEG3 Spacer: Enhancing Solubility and Flexibility
The polyethylene glycol (PEG) component, consisting of three ethylene (B1197577) glycol units, is a commonly used linker element in PROTAC design due to its favorable physicochemical properties.[5][10]
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often lipophilic PROTAC molecule, which can improve cell permeability and bioavailability.[10][]
-
Optimal Flexibility: The flexibility of the PEG linker allows the PROTAC to adopt a conformation that is conducive to the formation of a stable and productive ternary complex.[5]
-
Reduced Non-specific Binding: PEGylation can shield the PROTAC from non-specific interactions with other proteins and cellular components, potentially reducing off-target effects.
The C3-amido-C3 Aliphatic Chains: Fine-Tuning Length and Rigidity
The "C3-amido-C3" portion of the linker consists of two three-carbon alkyl chains connected by an amide bond. This component contributes to the overall length, rigidity, and chemical properties of the linker.
-
Linker Length and Orientation: The alkyl chains provide additional length to the linker, which is a critical parameter for spanning the distance between the POI and the E3 ligase to enable effective ternary complex formation.[12]
-
Modulation of Physicochemical Properties: The amide group can influence the polarity and hydrogen bonding capacity of the linker. While amide bonds can sometimes negatively impact permeability, they can also form intramolecular hydrogen bonds with other parts of the PROTAC, such as the PEG linker, which can shield polarity and improve cell permeability.[13]
-
Synthetic Handle: The carboxylic acid (-COOH) at the terminus of the second C3 chain provides a convenient point of attachment for either the target-binding ligand or the E3 ligase-recruiting ligand during the synthesis of the final PROTAC molecule.
Quantitative Data Analysis
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). The following table provides a template with representative data for a hypothetical PROTAC utilizing the this compound linker.
| Parameter | Value | Description |
| Degradation | ||
| DC50 | 10 nM | The half-maximal degradation concentration. |
| Dmax | 95% | The maximum percentage of protein degradation. |
| Binding Affinity | ||
| Kd (POI) | 50 nM | Binding affinity of the PROTAC to the target protein. |
| Kd (E3 Ligase) | 200 nM | Binding affinity of the PROTAC to the E3 ligase. |
| Cellular Activity | ||
| IC50 | 25 nM | Half-maximal inhibitory concentration in a cell viability assay. |
Detailed Experimental Protocols
The following protocols provide a framework for the key experiments required to characterize a PROTAC containing the this compound linker.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Caption: Experimental workflow for Western Blot analysis.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Several biophysical techniques can be employed.
-
Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of the PROTAC to its individual targets and the formation of the ternary complex in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the binary and ternary interactions.
-
Fluorescence Polarization (FP): FP assays can be used to measure the binding of a fluorescently labeled component to its partners.
Note: The biotin tag on the linker can be utilized in pull-down assays coupled with Western blotting or mass spectrometry to provide qualitative evidence of ternary complex formation.
Cell Viability Assays
These assays are used to determine the cytotoxic effects of the PROTAC on cells.
Caption: General workflow for cell viability assays.
5.3.1. MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.[12]
5.3.2. CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay, using an opaque-walled 96-well plate.
-
Reagent Addition: After the incubation period, add the CellTiter-Glo® reagent to each well.[14][15]
-
Signal Stabilization: Mix the contents and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.[14][15]
Conclusion
The this compound linker is a well-designed and versatile tool for the development of potent and characterizable PROTACs. Its modular nature, combining a research-friendly biotin handle, a solubilizing and flexible PEG spacer, and a tunable aliphatic amide chain, provides a robust platform for optimizing PROTAC performance. The experimental protocols and data presentation formats provided in this guide offer a comprehensive framework for researchers to effectively evaluate and advance their PROTAC-based drug discovery programs. Understanding the intricate role of each component of the linker is paramount to the rational design of next-generation targeted protein degraders.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. neb.com [neb.com]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. This compound (DIPEA) | C33H63N5O8S | CID 118989702 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Biotinyl-NH-PEG3-C3-amido-C3-COOH: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization, and applications of Biotinyl-NH-PEG3-C3-amido-C3-COOH, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the publicly available data is computationally derived. Experimental validation is recommended for mission-critical applications.
| Property | Value | Data Source |
| Molecular Formula | C₂₅H₄₄N₄O₈S | MedChemExpress[1] |
| Molecular Weight | 560.70 g/mol | MedChemExpress[1] |
| Appearance | White to off-white solid | MedChemExpress[1] |
| Solubility | DMSO: 250 mg/mL (445.87 mM; with ultrasonic assistance), Methanol (B129727): ≥ 100 mg/mL (178.35 mM) | MedChemExpress[1] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress[1] |
| IUPAC Name | 5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid | PubChem |
Note: A common variant of this compound is this compound (DIPEA), which is a salt formed with Diisopropylethylamine. This salt will have a different molecular weight (689.9 g/mol ) and formula (C₃₃H₆₃N₅O₈S).
Experimental Protocols for Physicochemical Characterization
Detailed experimental protocols are crucial for verifying the properties of this compound in a laboratory setting. Below are methodologies for determining key parameters.
Determination of Molecular Weight by Mass Spectrometry
Objective: To experimentally confirm the molecular weight of the compound.
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent, such as methanol or a mixture of acetonitrile (B52724) and water. The concentration should be in the low µg/mL range.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The high-resolution instrument will provide an accurate mass measurement, which can be used to confirm the elemental composition.
-
-
Data Interpretation: The measured mass of the [M+H]⁺ ion should correspond to the theoretical mass calculated from the molecular formula (C₂₅H₄₅N₄O₈S⁺).
Determination of Solubility
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: Choose a range of solvents relevant to potential applications, such as water, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), and ethanol.
-
Equilibrium Method (Shake-Flask):
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
-
Data Analysis: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Determination of the Acid Dissociation Constant (pKa)
Objective: To determine the pKa of the terminal carboxylic acid group.
Methodology (Potentiometric Titration):
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a co-solvent system if necessary (e.g., water with a small percentage of an organic solvent to ensure solubility).
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Determination of the Partition Coefficient (LogP)
Objective: To measure the lipophilicity of the compound.
Methodology (Shake-Flask Method):
-
System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be pre-saturated with each other.
-
Partitioning:
-
Dissolve a known amount of this compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a set period to allow for partitioning, then allow the phases to separate completely.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.
-
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Signaling Pathways and Experimental Workflows
The utility of this compound is best understood in the context of the biological pathways it can modulate and the experimental workflows in which it is employed.
PROTAC-Mediated Protein Degradation
This compound serves as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2][3]
Caption: Mechanism of action for a PROTAC utilizing a bifunctional linker.
Avidin-Biotin Interaction for Detection and Purification
The biotin (B1667282) moiety of the linker allows for strong and specific binding to avidin (B1170675) and its derivatives (e.g., streptavidin). This interaction is widely used in various biochemical assays.[4]
Caption: The high-affinity interaction between biotin and avidin.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound involves the coupling of a ligand for the target protein and a ligand for an E3 ubiquitin ligase to the linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
References
Biotinyl-NH-PEG3-C3-amido-C3-COOH: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of a PROTAC is the linker, which connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The nature of this linker is paramount in dictating the efficacy and pharmacokinetic properties of the resulting degrader.
This technical guide provides an in-depth overview of Biotinyl-NH-PEG3-C3-amido-C3-COOH, a versatile PEG-based linker, and its application in the development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document will detail its chemical properties, role in PROTAC design, and provide comprehensive experimental protocols for its use in targeted protein degradation studies.
Core Concepts of PROTAC-Mediated Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. The choice of E3 ligase is a critical aspect of PROTAC design, with VHL being one of the most widely utilized due to its well-characterized interaction with its ligands and its broad tissue expression.
This compound: A Versatile Linker for VHL-Recruiting PROTACs
This compound is a bifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) chain, a biotin (B1667282) moiety, and a terminal carboxylic acid. This structure offers several advantages for PROTAC development:
-
Hydrophilicity: The PEG component enhances the solubility and cell permeability of the PROTAC, which are often challenges with these large molecules.
-
Flexible Linker Length: The PEG3 unit provides a flexible spacer to orient the target protein and VHL for optimal ternary complex formation.
-
Biotin Moiety: The biotin group can be utilized for various experimental applications, including affinity purification, pull-down assays, and visualization of the PROTAC.
-
Terminal Carboxylic Acid: This functional group provides a convenient handle for conjugation to a ligand for the target protein of interest via standard amide bond formation.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C25H44N4O8S |
| Molecular Weight | 560.70 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Quantitative Analysis of VHL-Based PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for VHL-based PROTACs utilizing PEG linkers, illustrating the range of potencies that can be achieved.
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | VH032 | PEG4 | 250 | 70 | Varies | [1] |
| PI3K (p110α) | VH032 | C8 Alkyl | 227.4 | 71.3 | MDA-MB-231 | [2] |
| PI3K (p110γ) | VH032 | C8 Alkyl | 42.23 | 88.6 | MDA-MB-231 | [2] |
| mTOR | VH032 | C8 Alkyl | 45.4 | 74.9 | MDA-MB-231 | [2] |
| HDAC1 | VHL Ligand | Amide-based | 910 | >50 | HCT116 | [3] |
| HDAC3 | VHL Ligand | Amide-based | 640 | >50 | HCT116 | [3] |
Note: The data presented is illustrative and compiled from various sources. Actual DC50 and Dmax values are dependent on the specific PROTAC, cell line, and experimental conditions.
Experimental Protocols
Synthesis of a VHL-Recruiting PROTAC using this compound
This protocol outlines the general steps for conjugating the this compound linker to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an amine functional group
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Activation of the Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated linker solution, add the amine-containing target protein ligand (1.0-1.2 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC product by preparative HPLC to obtain the final, high-purity compound.
-
Characterization: Confirm the identity and purity of the final PROTAC using HRMS and NMR.[1]
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.[4][5]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody for the target protein.
-
Incubate the membrane with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.[6]
Materials:
-
Cultured cells
-
PROTAC and proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL)
-
Control IgG antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or sample buffer for Western Blot
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated target).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) or a control IgG overnight.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the eluates by Western Blotting, probing for the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate (and vice-versa) indicates the formation of the ternary complex.
Visualizing the Molecular Mechanisms and Workflows
VHL E3 Ligase-Mediated Ubiquitination Pathway
Caption: VHL E3 Ligase-Mediated Ubiquitination and Degradation Pathway Induced by a PROTAC.
Experimental Workflow for PROTAC Development and Evaluation
References
An In-depth Technical Guide to the Basic Principles of PROTAC Design with PEG Linkers
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the paradigm from protein inhibition to targeted protein degradation.[1][2] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs are heterobifunctional molecules that function catalytically by hijacking the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[3][][5] A PROTAC molecule is composed of three key elements: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7][8]
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex.[7][9][10] Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[11][12] Their inherent hydrophilicity, flexibility, and biocompatibility offer a powerful tool to overcome common challenges in PROTAC development, such as poor solubility and limited cellular uptake.[1][10][11] This guide provides a technical overview of the core principles of PROTAC design, with a specific focus on the strategic use of PEG linkers, supported by quantitative data, detailed experimental protocols, and process visualizations.
Chapter 1: The PROTAC Mechanism of Action
PROTACs achieve the degradation of a target protein by inducing its proximity to an E3 ubiquitin ligase, an enzyme that flags proteins for destruction by the proteasome.[3][5] The process is a cyclical, multi-step cascade.
-
Ternary Complex Formation : A PROTAC molecule simultaneously binds to its target protein (POI) and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a key ternary complex (POI-PROTAC-E3 ligase).[1][6][13] The stability and geometry of this complex are paramount for downstream efficiency.[1]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[][6] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[][14] The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Catalytic Cycle : After inducing ubiquitination, the PROTAC molecule dissociates from the complex and can engage another POI and E3 ligase, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3][5][14]
Chapter 2: The Role of PEG Linkers in PROTAC Design
While the warhead and E3 ligase ligand determine the "what" and "how" of the degradation process, the linker dictates the "if" and "how well." PEG linkers, composed of repeating ethylene (B1197577) glycol units, are a popular choice in PROTAC design due to their unique set of properties.[10][15]
Key Properties and Advantages of PEG Linkers:
-
Hydrophilicity : PROTACs are often large, complex molecules with poor aqueous solubility. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, significantly improving the water solubility of the entire molecule.[1][10][11]
-
Flexibility and Conformation : PEG linkers are highly flexible, which can be advantageous in allowing the warhead and anchor to adopt an optimal orientation for the formation of a stable ternary complex.[9][11] This flexibility can help overcome steric barriers and facilitate productive protein-protein interactions between the POI and the E3 ligase.[9]
-
Biocompatibility : PEG is well-known for its biocompatibility and low toxicity, making it a favorable component for therapeutic agents.[10]
-
Modulation of Cell Permeability : The relationship between PEGylation and cell permeability is complex. While high hydrophilicity can impede passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[11] However, excessive linker length can negatively impact uptake.[11]
Design Considerations:
The primary consideration in linker design is its length. An optimal linker length is crucial for inducing a productive ternary complex. This concept is often referred to as the "Goldilocks principle."
-
Too Short : A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously and forming a stable complex.[12]
-
Too Long : An excessively long linker can lead to high conformational flexibility, which carries an entropic penalty upon binding and may decrease the effective concentration, leading to reduced potency and potentially unstable ternary complexes.[9][12]
-
Just Right : An optimal linker length properly spans the distance between the two proteins, promoting favorable protein-protein interactions and stabilizing the ternary complex for efficient ubiquitination.[9][16]
The optimal linker length is highly dependent on the specific POI, E3 ligase, and the attachment points of the linker to the two ligands; it must be determined empirically for each new PROTAC system.[9][17]
Chapter 3: Quantitative Analysis of PEG Linker Impact
The optimization of the PEG linker is a data-driven process. Key metrics used to evaluate PROTAC efficacy include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data illustrating the critical impact of PEG linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on BRD4 Degradation This table presents hypothetical data for a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), using the JQ1 ligand as the warhead and a VHL ligand as the anchor, connected by PEG linkers of varying lengths.[12]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| BRD4-PEG3 | 3 PEG units | 10 | 150 | 75 | 1.2 |
| BRD4-PEG4 | 4 PEG units | 13 | 55 | 88 | 2.5 |
| BRD4-PEG5 | 5 PEG units | 16 | 15 | >95 | 3.1 |
| BRD4-PEG6 | 6 PEG units | 19 | 40 | 90 | 2.8 |
Data is representative and synthesized based on principles described in the literature.[12]
Table 2: Effect of Linker Length on Estrogen Receptor (ER)α Degradation This table is based on published findings investigating the degradation of ERα, demonstrating a clear optimal linker length for maximal efficacy.[16]
| PROTAC | Linker Composition | Linker Length (atoms) | Relative Degradation (%) |
| ER-PROTAC-1 | Alkyl/PEG hybrid | 12 | ~40 |
| ER-PROTAC-2 | Alkyl/PEG hybrid | 14 | ~65 |
| ER-PROTAC-3 | Alkyl/PEG hybrid | 16 | >90 |
| ER-PROTAC-4 | Alkyl/PEG hybrid | 18 | ~70 |
| ER-PROTAC-5 | Alkyl/PEG hybrid | 20 | ~50 |
Data adapted from Cyrus, K. et al. (2011).[16]
These tables clearly illustrate that a systematic variation of the PEG linker length is a crucial step in optimizing PROTAC potency. A non-linear relationship often exists, where potency increases to an optimal length before decreasing again.
Chapter 4: Key Experimental Protocols
The development and evaluation of a PROTAC is a multidisciplinary effort involving chemical synthesis and a cascade of biophysical and cellular assays.
Protocol 4.1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes a standard modular approach for synthesizing a PROTAC using amide bond formation.[18]
Objective : To couple a warhead (Component A-COOH) to an E3 ligase ligand (Component B) via an amine-functionalized PEG linker.
Step 1: Coupling of Warhead to PEG Linker
-
Reagents : Component A-COOH (1.0 eq), Amine-PEGn-Boc (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.
-
Procedure : a. Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere. b. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid. c. Add the Amine-PEGn-Boc linker to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor reaction progress by LC-MS. f. Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with 5% LiCl, saturated NaHCO3, and brine). g. Dry the organic layer, concentrate, and purify the product (Component A-PEGn-Boc) by flash column chromatography.[18]
Step 2: Boc Deprotection
-
Reagents : Component A-PEGn-Boc, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure : a. Dissolve the product from Step 1 in DCM. b. Add TFA (20-50% v/v) at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-3 hours. d. Monitor deprotection by LC-MS. e. Upon completion, concentrate the mixture under reduced pressure. The resulting amine salt (Component A-PEGn-NH2) is often used directly in the next step.[18]
Step 3: Final Coupling to E3 Ligase Ligand
-
Reagents : Component A-PEGn-NH2 (from Step 2, 1.0 eq), Component B-COOH (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.
-
Procedure : a. Follow the coupling procedure outlined in Step 1, using the deprotected intermediate and the E3 ligase ligand as coupling partners. b. After workup, purify the final PROTAC molecule by flash column chromatography or preparative HPLC.[18]
Protocol 4.2: Ternary Complex Formation Assessment using Surface Plasmon Resonance (SPR)
Objective : To measure the binding kinetics and affinity of the PROTAC to its target proteins and assess the formation and stability of the ternary complex.[19][20][21]
-
Immobilization : Covalently immobilize the high-affinity binding partner (e.g., the POI) onto a sensor chip surface.
-
Binary Interaction (PROTAC-POI) : Inject a series of concentrations of the PROTAC over the immobilized POI surface to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) is calculated (koff/kon).
-
Binary Interaction (PROTAC-E3 Ligase) : In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its binary KD for the second partner.
-
Ternary Complex Formation : a. Immobilize the POI on the sensor chip. b. Inject a constant, saturating concentration of the PROTAC mixed with a titration of varying concentrations of the E3 ligase. c. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex. d. This assay provides kinetic data and can be used to determine the cooperativity of the system, which is a measure of how the binding of one protein partner influences the binding of the other.[20]
Protocol 4.3: Cellular Protein Degradation Assay via Western Blot
Objective : To quantify the reduction in the level of the target protein in cells treated with the PROTAC.[12]
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE : Separate the protein lysates (e.g., 20-30 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the POI. c. Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data. d. Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[11] The rational design of the linker, particularly its length, is not a trivial exercise but a critical optimization step that directly impacts the potency and overall success of the PROTAC. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[7][11] As our understanding of the complex interplay between the linker, POI, and E3 ligase deepens through advanced structural biology and computational modeling, the path to designing next-generation PROTACs with superior potency, selectivity, and drug-like properties becomes increasingly clear.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 14. researchgate.net [researchgate.net]
- 15. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 16. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotinyl-NH-PEG3-C3-amido-C3-COOH: A Technical Guide to a Versatile Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotinyl-NH-PEG3-C3-amido-C3-COOH, a bifunctional linker molecule integral to the advancement of targeted protein degradation and other biochemical applications. While the specific discovery and development history of this exact molecule is not extensively documented in peer-reviewed literature, this paper will detail its core functionalities, a representative synthetic pathway, and its application in the design of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. This molecule serves as an exemplary scaffold, combining the specific binding affinity of biotin (B1667282) with the advantageous physicochemical properties of a polyethylene (B3416737) glycol (PEG) linker.
Introduction to this compound
This compound is a heterobifunctional molecule featuring a biotin moiety at one terminus and a carboxylic acid at the other, connected by a PEGylated aliphatic spacer. This structure is designed for modular chemical synthesis, allowing for its conjugation to other molecules of interest.
The key components of this linker and their functions are:
-
Biotin: A vitamin with exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This interaction is widely exploited for purification, detection, and immobilization of biotinylated molecules. In the context of drug development, biotin can also serve as a ligand for targeting cells that overexpress the biotin receptor, such as certain types of cancer cells.
-
PEG3 Linker: A short polyethylene glycol chain consisting of three ethylene (B1197577) glycol units. The inclusion of a PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugate.[1] This improved solubility can be critical for the overall pharmacokinetic properties of a PROTAC, affecting cell permeability and oral absorption.[1] The flexibility and length of the PEG chain also play a crucial role in optimizing the spatial orientation between the two ends of a PROTAC, which is essential for the formation of a stable and productive ternary complex.[2]
-
C3-amido-C3 Linker: An aliphatic chain that provides additional spacing and conformational flexibility.
-
Carboxylic Acid (-COOH): A reactive functional group that enables covalent attachment to amine-containing molecules through standard amide bond formation, a common and robust method in bioconjugation and PROTAC synthesis.[3]
The combination of these features makes this compound a valuable building block in the development of PROTACs and other specialized chemical probes.
Physicochemical and Computed Properties
The following table summarizes the key physicochemical and computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C33H63N5O8S | PubChem |
| Molecular Weight | 689.9 g/mol | PubChem |
| Exact Mass | 689.43973516 Da | PubChem |
| IUPAC Name | 5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid | PubChem |
| Topological Polar Surface Area | 193 Ų | PubChem |
| Heavy Atom Count | 47 | PubChem |
Synthesis and Development
While a specific developmental timeline for this molecule is not publicly available, its synthesis can be conceptualized through established organic chemistry principles. The following is a representative, multi-step synthetic protocol for compounds of this class.
Experimental Protocol: Representative Synthesis
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Biotin
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
Amine-PEG3-amine
-
Glutaric anhydride (B1165640)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Appropriate solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)
Procedure:
-
Activation of Biotin:
-
Dissolve Biotin (1 eq.) and N-Hydroxysuccinimide (1.1 eq.) in anhydrous DMF.
-
Add DCC (1.1 eq.) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction to remove the dicyclohexylurea byproduct. The filtrate containing Biotin-NHS ester is used in the next step.
-
-
Coupling with PEG Linker:
-
Dissolve Amine-PEG3-amine (1 eq.) in DMF.
-
Add the Biotin-NHS ester solution dropwise to the PEG linker solution.
-
Add a non-nucleophilic base such as DIPEA (2-3 eq.) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the mono-biotinylated PEG derivative is purified, typically by flash column chromatography.
-
-
Addition of the Carboxylic Acid Terminus:
-
Dissolve the purified mono-biotinylated PEG derivative (1 eq.) in a suitable solvent like DCM.
-
Add glutaric anhydride (1.2 eq.) and TEA (1.5 eq.).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by preparative HPLC to yield the final product, this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Application in PROTAC Development
The primary application of this compound is as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[2]
PROTAC Mechanism of Action
The PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
References
An In-depth Technical Guide to Heterobifunctional Degraders with Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Degraders
Heterobifunctional degraders, most notably Proteolysis-Targeting Chimeras (PROTACs), represent a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, these molecules are engineered to eliminate the protein from the cell altogether.[3] They achieve this by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][4]
A typical heterobifunctional degrader consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4]
The Role of Biotin (B1667282) in Heterobifunctional Degrader Research
Biotin, a small vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, has become an invaluable tool in the study and development of heterobifunctional degraders.[6] Its primary applications in this field are not as a direct therapeutic component but as a powerful molecular handle for a variety of experimental techniques. The strong and specific biotin-avidin interaction allows for:
-
Affinity Purification: Biotinylated degraders can be used to pull down the ternary complex (Degrader-POI-E3 ligase) from cell lysates, enabling the identification and characterization of the interacting partners.
-
Immunoassays: Biotin tags are frequently used in assays such as ELISA and AlphaLISA to immobilize or detect components of the degradation machinery.[7][8]
-
Labeling and Visualization: Biotin can be conjugated to degraders or other molecules in the pathway to facilitate their detection and tracking in various experimental setups.
Signaling Pathway of Biotinylated Heterobifunctional Degraders
The fundamental mechanism of action for a biotinylated degrader is identical to its non-biotinylated counterpart. The biotin moiety is typically incorporated in a position that does not interfere with the binding of the degrader to its target protein or the E3 ligase.
Quantitative Data on Biotinylated Degraders
The efficacy of heterobifunctional degraders is typically quantified by two key parameters:
-
DC50: The concentration of the degrader that induces 50% degradation of the target protein.[9]
-
Dmax: The maximum percentage of target protein degradation achievable with the degrader.[10]
| Degrader | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | HeLa | ~15 | >90 | [11] |
| ARV-110 | Androgen Receptor | VHL | VCaP | ~1 | >95 | N/A |
| dBET1 | BRD4 | CRBN | 293T | ~50 | >90 | [12] |
| Compound 7 | HDAC1/HDAC3 | VHL | HCT116 | 910/640 | N/A | [13] |
| Compound 22 | HDAC3 | VHL | HCT116 | 440 | 77 | [13] |
Experimental Protocols
Synthesis of a Biotinylated Heterobifunctional Degrader
The synthesis of a biotinylated degrader typically involves a modular approach, where the POI ligand, the E3 ligase ligand, and a biotinylated linker are synthesized separately and then coupled together.[5] The following is a generalized protocol for the final coupling step.
Objective: To couple a biotinylated linker with amine functionality to a POI ligand containing a carboxylic acid group.
Materials:
-
POI ligand with a carboxylic acid functional group
-
Biotin-PEG-amine linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the biotin-PEG-amine linker (1.1 equivalents) in anhydrous DMF.
-
Add the biotin-linker solution to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final biotinylated degrader.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
In Vitro Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein in cultured cells treated with a biotinylated degrader.[3][14]
Materials:
-
Cell line expressing the target protein
-
Biotinylated degrader stock solution (in DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Treat the cells with a serial dilution of the biotinylated degrader. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C.[3]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.[3]
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.[3]
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[3]
-
Capture the signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax.[10]
-
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of a substrate protein induced by a biotinylated degrader.[15][16]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (specific for the E3 ligase)
-
Recombinant E3 ligase complex
-
Recombinant target protein (substrate)
-
Biotinylated degrader
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
SDS-PAGE sample buffer
-
Western blot reagents (as described above)
-
Antibody against the target protein or an antibody against ubiquitin
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the following components on ice (for a 25 µL reaction):
-
10x Ubiquitination buffer: 2.5 µL
-
E1 enzyme (e.g., 100 nM final concentration)
-
E2 enzyme (e.g., 500 nM final concentration)
-
E3 ligase (e.g., 200 nM final concentration)
-
Target protein (e.g., 200 nM final concentration)
-
Ubiquitin (e.g., 10 µM final concentration)
-
Biotinylated degrader (at desired concentration)
-
ATP (e.g., 2 mM final concentration)
-
Nuclease-free water to a final volume of 25 µL
-
-
Include negative controls, such as reactions lacking ATP, E1, E2, E3, or the degrader.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.[17]
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[18]
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot as described previously.
-
Probe the membrane with an antibody against the target protein to visualize a ladder of higher molecular weight bands corresponding to poly-ubiquitinated protein. Alternatively, use an anti-ubiquitin antibody.
-
Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a homogenous, no-wash immunoassay to detect the formation of the ternary complex.[7][19]
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant E3 ligase (e.g., FLAG-tagged)
-
Biotinylated degrader
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA streptavidin-coated donor beads
-
AlphaLISA assay buffer
-
384-well microplate
-
Alpha-enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the biotinylated degrader in assay buffer.
-
Prepare solutions of the tagged target protein and tagged E3 ligase in assay buffer at the desired final concentrations.
-
-
Assay Plate Setup:
-
Add the tagged target protein, tagged E3 ligase, and the biotinylated degrader dilutions to the wells of the 384-well plate.
-
Include controls such as wells without the degrader or without one of the proteins.
-
Incubate the plate at room temperature for 60 minutes to allow for complex formation.
-
-
Bead Addition:
-
Prepare a mixture of the AlphaLISA anti-tag acceptor beads and streptavidin-coated donor beads in assay buffer.
-
Add the bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the degrader concentration. A characteristic bell-shaped "hook effect" curve is often observed, where at high concentrations, the degrader saturates both the target and the E3 ligase individually, preventing the formation of the ternary complex.[12]
-
Experimental Workflow Visualization
The development and characterization of a biotinylated heterobifunctional degrader follows a logical workflow, from initial design to in vivo validation.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. SLAS2024 [slas2024.eventscribe.net]
- 5. researchgate.net [researchgate.net]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Biotinyl-NH-PEG3-C3-amido-C3-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Biotinyl-NH-PEG3-C3-amido-C3-COOH. This linker features a biotin (B1667282) moiety for potential targeted delivery or analytical applications, a polyethylene (B3416737) glycol (PEG) spacer to optimize ternary complex formation, and a terminal carboxylic acid for conjugation to either a target protein ligand or an E3 ligase ligand.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors.[3]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, such as solubility and cell permeability, as well as the stability and geometry of the ternary complex.[] PEG-based linkers are frequently employed to enhance aqueous solubility and provide flexibility.[5] The this compound linker offers the additional advantage of a biotin handle, which can be exploited for various applications, including:
-
Targeted Delivery: Biotin can be used to target PROTACs to cancer cells that overexpress the biotin receptor.[6]
-
Affinity Purification: The high-affinity interaction between biotin and streptavidin can be utilized for the purification of the PROTAC or for pulldown assays to study protein interactions.
-
Detection and Visualization: Biotin can be conjugated with fluorescently labeled streptavidin for imaging and analytical purposes.
Experimental Protocols
This section provides detailed protocols for the synthesis of a PROTAC using the this compound linker. The general strategy involves a two-step amide coupling process.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol outlines the sequential coupling of an E3 ligase ligand (containing a primary or secondary amine) and a target protein ligand (containing a primary or secondary amine) to the this compound linker.
Step 1: Coupling of E3 Ligase Ligand to the Biotinylated Linker
Reagents and Materials:
-
This compound (1.0 eq)
-
E3 Ligase Ligand with an available amine (e.g., pomalidomide (B1683931) derivative) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing E3 ligase ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Biotin-Linker-E3 Ligase conjugate.
Step 2: Coupling of Target Protein Ligand to the Biotin-Linker-E3 Ligase Conjugate
This step assumes the Biotin-Linker-E3 Ligase conjugate now has a free carboxylic acid ready for coupling. If the initial linker was protected, a deprotection step would be necessary.
Reagents and Materials:
-
Biotin-Linker-E3 Ligase conjugate (from Step 1) (1.0 eq)
-
Target Protein Ligand with an available amine (e.g., JQ1 amine derivative for BRD4) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the Biotin-Linker-E3 Ligase conjugate in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-containing target protein ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC to yield the pure Biotin-PROTAC.
Protocol 2: Characterization of the Final PROTAC
Analytical Techniques:
-
LC-MS: To confirm the purity and identity of the final PROTAC.
-
NMR (¹H and ¹³C): To confirm the structure of the final PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the final PROTAC.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[7][8] The following tables provide representative data for PROTACs targeting common oncoproteins.
Note: The following data are illustrative and are based on published results for PROTACs with similar PEG linkers. The actual performance of a PROTAC synthesized with this compound would need to be experimentally determined.
Table 1: Representative Degradation Data for BRD4-Targeting PROTACs
| PROTAC Compound | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | Pomalidomide (CRBN) | ~10 | >90 | HEK293 | |
| MZ1 | VH032 (VHL) | <10 | >90 | Ramos | [9] |
| ARV-825 | Pomalidomide (CRBN) | <1 | >95 | RS4;11 |
Table 2: Representative Degradation Data for Androgen Receptor (AR)-Targeting PROTACs
| PROTAC Compound | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-110 | CRBN Ligand | <1 | >95 | VCaP | [1][10] |
| ARD-266 | CRBN Ligand | 0.2-1 | >95 | LNCaP, VCaP | [1] |
Table 3: Representative Degradation and Proliferation Inhibition Data for EGFR-Targeting PROTACs
| PROTAC Compound | E3 Ligase Ligand | DC50 (nM) | IC50 (nM) | Cell Line | Reference |
| Compound 14 | CRBN Ligand | 0.26 (EGFRDel19) | 4.91 | HCC827 | [11][12] |
| P3 | CRBN Ligand | 0.51 | 0.76 | HCC827 | [11] |
| SIAIS125 | CRBN Ligand | 100 | 2.6 | PC9 | [11] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: General mechanism of PROTAC-induced protein degradation.
BRD4 Degradation Pathway
BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of oncogenes like c-MYC. PROTAC-mediated degradation of BRD4 leads to the downregulation of these oncogenes and subsequent inhibition of cancer cell proliferation.[9][13]
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Androgen Receptor (AR) Degradation Pathway
The androgen receptor is a key driver of prostate cancer. PROTACs that target AR for degradation can overcome resistance mechanisms to traditional AR antagonists.[10][14]
Caption: PROTAC-mediated degradation of the Androgen Receptor in prostate cancer.
Experimental Workflow for PROTAC Evaluation
A typical workflow for the evaluation of a newly synthesized PROTAC involves a series of in vitro cellular and biochemical assays.
Caption: A standard workflow for the synthesis and evaluation of a PROTAC.
References
- 1. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. research.chalmers.se [research.chalmers.se]
- 9. researchgate.net [researchgate.net]
- 10. Targeting androgen receptor degradation with PROTACs from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 12. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugating Biotinyl-NH-PEG3-C3-amido-C3-COOH to an Amine-Containing Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10-15 M) forms the basis for numerous applications, including affinity purification, immunoassays (such as ELISA and Western blotting), and cellular imaging.[1][2] The choice of biotinylating reagent is critical and often includes a spacer arm to minimize steric hindrance and ensure efficient binding to avidin or streptavidin.[3]
This document provides a detailed protocol for the conjugation of a specific biotinylating reagent, Biotinyl-NH-PEG3-C3-amido-C3-COOH, to a ligand containing a primary amine group. This reagent features a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. The conjugation is achieved through the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry, which couples the terminal carboxylic acid of the biotin reagent to a primary amine on the ligand, forming a stable amide bond.[4][5][6]
Experimental Protocols
Materials and Reagents
-
Ligand with a primary amine group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification column (e.g., desalting column or dialysis cassette)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Protocol for Conjugation
This protocol is a general guideline and may require optimization based on the specific properties of the ligand.
1. Reagent Preparation:
- Equilibrate all reagents to room temperature before use.
- Prepare the Activation Buffer and Coupling Buffer.
- Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
- Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer.
2. Ligand Preparation:
- Dissolve the amine-containing ligand in the Coupling Buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris).
3. Activation of Biotinylating Reagent:
- In a microcentrifuge tube, combine the dissolved this compound with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) in Activation Buffer.
- Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl group of the biotin reagent.
4. Conjugation Reaction:
- Add the activated biotin reagent mixture to the ligand solution. The molar ratio of the biotin reagent to the ligand can be varied to control the degree of biotinylation, with a starting point of a 10- to 20-fold molar excess of the biotin reagent.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
5. Quenching the Reaction:
- Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated biotin.
6. Purification of the Biotinylated Ligand:
- Remove excess, unreacted biotinylation reagent and reaction byproducts by dialysis against PBS or by using a desalting column equilibrated with PBS.
7. Characterization and Storage:
- Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[7][8][9][10]
- Confirm the integrity and purity of the biotinylated ligand using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
- Store the purified biotinylated ligand at -20°C or -80°C.
Experimental Workflow Diagram
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fishersci.ie [fishersci.ie]
Application Notes and Protocols for Utilizing Biotinyl-NH-PEG3-C3-amido-C3-COOH in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's physicochemical properties. Biotinylated linkers, such as Biotinyl-NH-PEG3-C3-amido-C3-COOH , serve a dual purpose in PROTAC development. Primarily, they can be incorporated into the final PROTAC structure to facilitate studies involving biotin-streptavidin interactions, such as pull-down assays to confirm target engagement or for various detection methods. Additionally, biotinylated versions of target protein ligands can be used as chemical probes to identify suitable attachment points for the linker that do not disrupt target binding, a crucial first step in PROTAC design.
These application notes provide a comprehensive overview of the use of biotinylated linkers in cell-based degradation assays, complete with detailed protocols for key experiments and representative data to guide researchers in their drug discovery efforts.
Signaling Pathway and Experimental Workflow
The general mechanism of PROTAC-mediated protein degradation involves the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin (B1667282) moiety on the linker can be leveraged in various assays to probe this pathway.
Caption: PROTAC-mediated protein degradation pathway.
A typical experimental workflow to evaluate a PROTAC synthesized with a biotinylated linker involves a series of assays to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
Caption: Experimental workflow for evaluating a biotinylated PROTAC.
Data Presentation: A Case Study
Table 1: Degradation of p300/CBP by a PROTAC with a PEG4 Linker in MM1.S Cells
| Concentration (µM) | % p300/CBP Remaining (Normalized to Vehicle) |
| 0.01 | 95% |
| 0.1 | 75% |
| 1 | 40% |
| 10 | 9% |
| 25 | 15% (Hook Effect) |
Table 2: Key Degradation Parameters for a Representative p300/CBP Degrader
| Parameter | Description | Value |
| DC50 | Concentration for 50% degradation | ~0.5 µM |
| Dmax | Maximum degradation observed | >90% |
Note: The data presented is based on a study developing p300/CBP degraders and serves as a representative example.
Experimental Protocols
Herein, we provide detailed protocols for key cell-based assays to evaluate the efficacy of a PROTAC synthesized using this compound.
Protocol 1: Western Blotting for Protein Degradation
This protocol allows for the quantification of the target protein levels following treatment with the biotinylated PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Cell culture medium and reagents
-
Biotinylated PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the biotinylated PROTAC in cell culture medium. The final DMSO concentration should typically be ≤ 0.1%. Include a vehicle-only control.
-
Incubation: Treat the cells with the diluted PROTAC or vehicle for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO2.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Perform immunoblotting for the loading control.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: HiBiT Assay for Endogenous Protein Degradation
This protocol offers a sensitive, quantitative method to measure the degradation of endogenously tagged proteins. This requires a cell line where the target protein is endogenously tagged with the HiBiT peptide using CRISPR/Cas9.
Materials:
-
CRISPR-edited cell line with the POI endogenously tagged with HiBiT
-
LgBiT protein
-
Nano-Glo® HiBiT Lytic Detection System
-
White, opaque 96-well or 384-well plates
-
Biotinylated PROTAC stock solution (in DMSO)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in white, opaque multi-well plates at a density appropriate for the cell line and assay duration.
-
PROTAC Treatment: The following day, treat the cells with serial dilutions of the biotinylated PROTAC. Include a vehicle-only control.
-
Incubation: Incubate for the desired time course (e.g., 0.5 to 24 hours).
-
Lytic Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions (containing LgBiT protein and substrate).
-
At each time point, equilibrate the plate to room temperature.
-
Add a volume of the lytic reagent equal to the cell culture volume in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal of treated wells to the vehicle control wells to determine the percentage of remaining POI.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine DC50 and Dmax.
-
Protocol 3: Target Ubiquitination Assay (IP-Western)
This assay confirms that the degradation of the POI is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the POI
-
Biotinylated PROTAC and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with protease inhibitors and deubiquitinase inhibitors (e.g., NEM)
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
-
Other reagents for Western blotting as described in Protocol 1
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Treat the cells with the biotinylated PROTAC or vehicle for a shorter time course (e.g., 1-4 hours).
-
-
Cell Lysis: Lyse the cells using a lysis buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation (IP):
-
Normalize the protein concentration of the lysates.
-
Incubate the lysates with the primary antibody against the POI overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with a primary antibody against ubiquitin. A smear of high molecular weight bands in the PROTAC-treated lane indicates polyubiquitination of the POI.
-
Logical Relationships and Considerations
The successful design and evaluation of a PROTAC involves understanding the interplay between its different components and the resulting biological activity.
Caption: Logical relationships influencing PROTAC efficacy.
These application notes and protocols provide a robust framework for researchers to effectively utilize this compound and similar biotinylated linkers in the development and characterization of novel protein degraders. By systematically applying these methodologies, scientists can gain critical insights into the structure-activity relationships of their PROTACs and accelerate the discovery of new therapeutics.
Application Notes for Biotinyl-NH-PEG3-C3-amido-C3-COOH in Oncology Research
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (DIPEA) | C33H63N5O8S | CID 118989702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 4. Biotin-PEG3-acid, 252881-76-8 | BroadPharm [broadpharm.com]
- 5. N-Biotinyl-NH(PEG)11-COOH Novabiochem® [sigmaaldrich.com]
- 6. Biotin-PEG-COOH - Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 18. This compound [cnreagent.com]
- 20. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 21. biotin-azide.com [biotin-azide.com]
- 22. neb.com [neb.com]
Application Notes and Protocols: A Step-by-Step Guide for Biotinyl-NH-PEG3-C3-amido-C3-COOH PROTAC Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.
This document provides a detailed guide for the assembly and evaluation of a PROTAC utilizing the Biotinyl-NH-PEG3-C3-amido-C3-COOH linker. This linker features a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and cell permeability, and a biotin (B1667282) tag for versatile applications in biochemical and cellular assays.[1]
Signaling Pathway of PROTAC Action
A PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: PROTAC Assembly via Amide Coupling
This protocol describes a two-step solution-phase synthesis to assemble the final PROTAC molecule. It assumes the E3 ligase ligand has a free amine group for coupling to the carboxylic acid of the linker, and the POI ligand has a free amine for coupling to the newly formed activated ester.
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard organic synthesis glassware
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 Ligase-Linker intermediate.
-
Step 2: Coupling of POI Ligand to the E3 Ligase-Linker Intermediate
-
Reagents and Materials:
-
E3 Ligase-Linker intermediate from Step 1 (1.0 eq)
-
Amine-functionalized POI Ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Follow the same procedure as in Step 1, using the E3 Ligase-Linker intermediate and the amine-functionalized POI ligand as the coupling partners.
-
After workup, purify the final PROTAC molecule by preparative HPLC to obtain the product with high purity.
-
Characterize the final product by LC-MS and NMR.
-
References
Application Notes and Protocols for Biotinyl-NH-PEG3-C3-amido-C3-COOH in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Biotinyl-NH-PEG3-C3-amido-C3-COOH, a versatile bifunctional linker, in the development of novel therapeutics. The primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs that induce the degradation of specific target proteins. Additionally, the integrated biotin (B1667282) moiety serves as a powerful tool for target engagement studies and affinity-based proteomics.
Introduction to this compound
This compound is a heterobifunctional linker featuring a biotin group at one terminus and a carboxylic acid at the other, connected by a flexible polyethylene (B3416737) glycol (PEG) and alkyl spacers. This unique architecture imparts desirable physicochemical properties to the resulting therapeutic molecules, including enhanced solubility and cell permeability.[1][2]
Key Features:
-
PROTAC Linker: The carboxylic acid terminus allows for covalent conjugation to a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase. The overall length and flexibility of the linker are critical for optimizing the formation of a productive ternary complex between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[1][]
-
Biotin Handle for Target Engagement and Identification: The biotin moiety serves as a high-affinity handle for various biochemical assays. It enables the use of streptavidin-based techniques for affinity purification, target engagement validation, and identification of direct and complexed small molecule binding proteins.[4][5] This dual functionality makes it an invaluable tool in both the synthesis and the mechanistic study of novel therapeutics.
Application: Development of a BRD4-Targeting PROTAC
This section outlines a hypothetical application in the development of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target.[6] The PROTAC, named Bio-BRD4-Degrader, is synthesized by conjugating a known BRD4 ligand (e.g., JQ1-acid) to one end of the this compound linker and an E3 ligase ligand (e.g., pomalidomide-amine for Cereblon) to the other.
Synthesis of Bio-BRD4-Degrader
The synthesis is a two-step process involving standard amide bond formation reactions.[7][8]
Step 1: Conjugation of BRD4 Ligand to the Linker The carboxylic acid group of the this compound linker is activated and reacted with an amine-functionalized BRD4 ligand.
Step 2: Conjugation of E3 Ligase Ligand The terminal amine of the E3 ligase ligand is then coupled to the remaining carboxylic acid on the BRD4 ligand-linker conjugate.
Experimental Protocols
Protocol 1: Synthesis of Bio-BRD4-Degrader
Materials:
-
This compound
-
JQ1-amine (BRD4 ligand with an amine handle)
-
Pomalidomide-COOH (Cereblon ligand with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Step 1a: Activation of Linker. Dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15 minutes.
-
Step 1b: Coupling to BRD4 Ligand. Add JQ1-amine (1.1 eq) to the reaction mixture. Stir at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Step 1c: Purification. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Biotin-Linker-JQ1 intermediate.
-
Step 2a: Activation of E3 Ligase Ligand. In a separate flask, dissolve Pomalidomide-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15 minutes.
-
Step 2b: Coupling to Intermediate. Add the purified Biotin-Linker-JQ1 (1.1 eq) to the activated Pomalidomide-COOH solution. Stir at room temperature overnight. Monitor the reaction by LC-MS.
-
Step 2c: Final Purification. Purify the final Bio-BRD4-Degrader PROTAC using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a white solid.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Protocol 2: Evaluation of BRD4 Degradation by Western Blot
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)
-
Bio-BRD4-Degrader
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of Bio-BRD4-Degrader (e.g., 1 nM to 10 µM) or DMSO for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-BRD4 and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the GAPDH signal. Calculate the percentage of BRD4 degradation relative to the DMSO-treated control.
Protocol 3: Target Engagement Assay using Affinity Pulldown
Materials:
-
Bio-BRD4-Degrader
-
Cell lysate from a BRD4-expressing cell line
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot supplies (as in Protocol 2)
Procedure:
-
Bead Preparation: Wash the streptavidin magnetic beads with wash buffer.
-
Binding: Incubate the cell lysate with the Bio-BRD4-Degrader for 2 hours at 4°C with gentle rotation.
-
Capture: Add the pre-washed streptavidin beads to the lysate and incubate for another 1 hour at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the eluted proteins by Western blot for the presence of BRD4.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that would be generated from the experiments described above.
Table 1: Physicochemical Properties of Bio-BRD4-Degrader
| Property | Value |
| Molecular Weight | ~1200 g/mol |
| Purity (HPLC) | >98% |
| Solubility (DMSO) | >50 mg/mL |
| Appearance | White to off-white solid |
Table 2: In Vitro Activity of Bio-BRD4-Degrader
| Parameter | Cell Line | Value |
| DC50 (BRD4 Degradation) | HeLa | 25 nM |
| Dmax (BRD4 Degradation) | HeLa | >90% |
| Binding Affinity (Kd) to BRD4 (Fluorescence Polarization) | - | 50 nM |
| Binding Affinity (Kd) to Cereblon (Fluorescence Polarization) | - | 200 nM |
Visualizations
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 4. A Biotin Targeting Chimera (BioTAC) System to Map Small Molecule Interactomes in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A biotin targeting chimera (BioTAC) system to map small molecule interactomes in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs in Epigenetic Cancer Therapy: Current Status and Future Opportunities | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Notes and Protocols: In Vitro Ubiquitination Assays with Biotinylated PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[1] They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[][3][4] This proximity induces the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1] A critical step in the development and optimization of PROTACs is the in vitro validation of their ability to induce ubiquitination of the target protein.[5][6] Biotinylated PROTACs, in conjunction with various assay formats, offer a robust and versatile tool for this purpose.
These application notes provide an overview of the principles and methodologies for conducting in vitro ubiquitination assays using biotinylated PROTACs. Detailed protocols for common assay formats are provided to guide researchers in establishing and performing these experiments.
Principle of PROTAC-Mediated Ubiquitination
The core principle of a PROTAC-mediated ubiquitination assay is to reconstitute the key components of the ubiquitin cascade in vitro to measure the PROTAC-dependent ubiquitination of a target protein. This process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[7] The PROTAC facilitates the interaction between the E3 ligase and the target protein, leading to the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the target protein.[8]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PROTAC-induced ubiquitination pathway and a general experimental workflow for in vitro ubiquitination assays.
Caption: PROTAC-Induced Ubiquitination Pathway.
Caption: General In Vitro Ubiquitination Assay Workflow.
Key Components and Reagents
Successful in vitro ubiquitination assays require high-quality, purified components. The following table summarizes the essential reagents.
| Component | Description | Typical Concentration |
| E1 Enzyme (e.g., UBE1) | Activates ubiquitin in an ATP-dependent manner.[7] | 50-100 nM |
| E2 Enzyme (e.g., UbcH5b) | Receives activated ubiquitin from E1. The choice of E2 can influence ubiquitination efficiency and linkage type. | 0.1-1 µM |
| E3 Ligase | Catalyzes the transfer of ubiquitin from E2 to the target protein. Common examples include Cereblon (CRBN) and von Hippel-Lindau (VHL) complexes.[5] | 20-200 nM |
| Protein of Interest (POI) | The target protein for ubiquitination. Often tagged (e.g., GST, His) for detection. | 50-500 nM |
| Biotinylated PROTAC | The heterobifunctional molecule that brings the E3 ligase and POI into proximity. | Varies (nM to µM range) |
| Biotinylated Ubiquitin | The ubiquitin molecule that is transferred to the POI. The biotin (B1667282) tag allows for sensitive detection. | 1-10 µM |
| ATP | Provides the energy for the E1-catalyzed ubiquitin activation. | 1-5 mM |
| Assay Buffer | Maintains optimal pH and ionic strength for enzymatic activity. Typically contains Tris-HCl, MgCl2, and DTT. | 1X |
Experimental Protocols
Several methods can be employed to detect and quantify PROTAC-induced ubiquitination in vitro.[6] The choice of method often depends on the available equipment, desired throughput, and sensitivity.
Protocol 1: Western Blot-Based Ubiquitination Assay
This is a direct and widely used method to visualize the ubiquitination of a target protein.
Materials:
-
All key components listed in the table above.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI or a tag.
-
Streptavidin-HRP conjugate (for detecting biotinylated ubiquitin).
-
HRP-conjugated secondary antibody (if using a POI-specific primary antibody).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, biotinylated ubiquitin, ATP, and assay buffer.
-
Initiate Reaction: Add the POI and the biotinylated PROTAC (or DMSO as a negative control).
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-POI) or streptavidin-HRP overnight at 4°C.
-
Wash the membrane with TBST.
-
If using a primary antibody, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. A ladder of higher molecular weight bands corresponding to the ubiquitinated POI should be observed in the presence of the PROTAC.
Protocol 2: AlphaLISA-Based Ubiquitination Assay
The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a high-throughput, no-wash immunoassay suitable for screening PROTACs.[9][10]
Materials:
-
All key components listed in the table above, with a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., FLAG-tagged).
-
AlphaLISA Streptavidin Donor beads.
-
AlphaLISA Anti-tag Acceptor beads (e.g., Anti-GST).
-
Microplate reader capable of AlphaLISA detection.
-
384-well microplates.
Procedure:
-
Reaction Setup: In a 384-well plate, add the E1 enzyme, E2 enzyme, E3 ligase, biotinylated ubiquitin, ATP, and assay buffer.
-
Add PROTAC and POI: Add the biotinylated PROTAC at various concentrations and the tagged POI.
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Detection:
-
Add a mixture of AlphaLISA Streptavidin Donor beads and Anti-tag Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Read Plate: Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of ubiquitinated POI.
The following table outlines a typical AlphaLISA plate setup.
| Well Type | PROTAC | POI | E1, E2, E3, Biotin-Ub, ATP | Description |
| Test | Titration | + | + | Measures PROTAC-dependent ubiquitination. |
| Negative Control | DMSO | + | + | Baseline ubiquitination without PROTAC. |
| No E3 Control | Max Conc. | + | E1, E2, Biotin-Ub, ATP | Confirms E3 ligase dependency. |
| No ATP Control | Max Conc. | + | E1, E2, E3, Biotin-Ub | Confirms ATP dependency. |
| Blank | - | - | - | Background signal of beads and buffer. |
Data Presentation and Interpretation
Quantitative data from in vitro ubiquitination assays should be presented clearly to allow for easy comparison of different PROTACs or experimental conditions.
Table 1: Example Data Summary for PROTAC-Induced Ubiquitination (AlphaLISA)
| PROTAC ID | Target POI | E3 Ligase | EC50 (nM) | Max Signal (RFU) |
| PROTAC-A | BRD4 | CRBN | 50 | 150,000 |
| PROTAC-B | BRD4 | CRBN | 250 | 120,000 |
| PROTAC-C | BRD4 | VHL | >1000 | 20,000 |
Interpretation:
-
A "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes (PROTAC-POI or PROTAC-E3) that prevent the formation of the productive ternary complex.[11]
-
The EC50 value represents the concentration of PROTAC required to achieve 50% of the maximal ubiquitination signal.
-
The maximal signal intensity can be indicative of the efficiency of the PROTAC in inducing ubiquitination.
Troubleshooting
| Issue | Possible Cause | Solution |
| No ubiquitination signal | Inactive enzyme(s) or ATP. | Test the activity of each enzyme individually. Use a fresh stock of ATP. |
| Non-functional PROTAC. | Verify the binding of the PROTAC to the POI and E3 ligase separately. | |
| High background signal | Non-specific binding of antibodies or beads. | Increase the number of washes. Optimize blocking conditions. |
| Auto-ubiquitination of the E3 ligase. | Run a control without the POI to assess the level of auto-ubiquitination. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and repeat experiments. |
| Reagent degradation. | Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. |
Conclusion
In vitro ubiquitination assays using biotinylated PROTACs are indispensable tools in the discovery and development of targeted protein degraders. These assays provide direct evidence of a PROTAC's mechanism of action and allow for the quantitative comparison of the potency and efficacy of different molecules. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively establish and perform robust and reliable in vitro ubiquitination experiments.
References
- 1. revvity.com [revvity.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 5. lifesensors.com [lifesensors.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Biotinyl-NH-PEG3-C3-amido-C3-COOH in Drug Discovery Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.
Biotinyl-NH-PEG3-C3-amido-C3-COOH is a versatile, flexible, and hydrophilic PEG-based linker designed for the synthesis of PROTACs. The inclusion of a biotin (B1667282) moiety offers a unique handle for a variety of biochemical and cellular assays, facilitating target engagement studies, affinity purification of target proteins and their interacting partners, and detailed mechanistic investigations. This document provides detailed application notes and experimental protocols for the use of this compound in a typical drug discovery workflow.
Key Applications
The unique properties of this compound lend themselves to several key applications in the development of novel protein degraders:
-
PROTAC Synthesis: The terminal carboxylic acid allows for straightforward conjugation to amine-containing E3 ligase ligands or POI ligands through standard amide bond formation.
-
Target Engagement Studies: The biotin tag enables the quantification of PROTAC binding to its intended target within cells or cell lysates.
-
Affinity Purification/Pull-Down Assays: Biotinylated PROTACs can be used to isolate the target protein and its associated protein complexes from cellular extracts for identification and further characterization.
-
Mechanism of Action Studies: The biotin handle facilitates the investigation of ternary complex formation and ubiquitination events.
Experimental Workflows and Signaling Pathways
PROTAC-Mediated Protein Degradation Signaling Pathway
The following diagram illustrates the mechanism of action of a PROTAC synthesized using this compound. The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development and Evaluation
This diagram outlines a comprehensive workflow for the development and characterization of a biotinylated PROTAC, from synthesis to functional validation.
Caption: A typical workflow for developing and evaluating a biotinylated PROTAC.
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical biotinylated PROTAC (B-PROTAC-001) targeting a kinase of interest.
Table 1: In Vitro Binding and Ternary Complex Formation
| Assay Type | Target | Ligand | KD (nM) | Cooperativity (α) |
| Isothermal Titration Calorimetry (ITC) | Kinase of Interest | B-PROTAC-001 | 50 | - |
| Surface Plasmon Resonance (SPR) | E3 Ligase (e.g., VHL) | B-PROTAC-001 | 150 | - |
| NanoBRET Ternary Complex Assay | Kinase-VHL | B-PROTAC-001 | - | 5.2 |
Table 2: Cellular Degradation Potency and Efficacy
| Cell Line | Target | DC50 (nM) | Dmax (%) |
| Cancer Cell Line A | Kinase of Interest | 25 | 95 |
| Cancer Cell Line B | Kinase of Interest | 40 | 92 |
| Normal Cell Line | Kinase of Interest | >1000 | <10 |
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated PROTAC
This protocol describes the synthesis of a biotinylated PROTAC using this compound, an amine-containing POI ligand, and an amine-containing E3 ligase ligand via sequential amide bond formation.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VH032)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC grade solvents (acetonitrile, water)
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical HPLC system
-
Mass spectrometer
Procedure:
-
Step 1: Activation of the Linker.
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
-
Step 2: Coupling with the POI Ligand.
-
Add the amine-functionalized POI ligand (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the activated linker solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Step 3: Purification of the Intermediate.
-
Once the reaction is complete, dilute the mixture with water and purify the biotin-linker-POI ligand intermediate by preparative HPLC using a water/acetonitrile gradient with 0.1% TFA.
-
Lyophilize the pure fractions to obtain the intermediate as a white solid.
-
-
Step 4: Activation of the Intermediate.
-
Dissolve the purified intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir at room temperature for 15 minutes.
-
-
Step 5: Coupling with the E3 Ligase Ligand.
-
Add the amine-functionalized E3 ligase ligand (1.0 eq) dissolved in anhydrous DMF to the activated intermediate solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
-
Step 6: Final Purification.
-
Purify the final biotinylated PROTAC by preparative HPLC using a water/acetonitrile gradient with 0.1% TFA.
-
Lyophilize the pure fractions to yield the final product.
-
Confirm the identity and purity of the final compound by analytical HPLC and high-resolution mass spectrometry.
-
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the procedure for determining the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of a biotinylated PROTAC in cultured cells.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
Biotinylated PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment:
-
Prepare serial dilutions of the biotinylated PROTAC in complete culture medium. A typical concentration range is from 1 nM to 10 µM.
-
Include a vehicle control (DMSO only) and a negative control (e.g., 10 µM MG132 co-treated with the highest concentration of PROTAC).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Protocol 3: Biotin-Based Pull-Down Assay for Target Engagement and Interactome Analysis
This protocol describes how to use a biotinylated PROTAC to pull down the target protein and its interacting partners from cell lysates for subsequent analysis by Western blotting or mass spectrometry.
Materials:
-
Cells treated with the biotinylated PROTAC or vehicle control
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a buffer containing free biotin for mass spectrometry)
-
Mass spectrometer (for interactome analysis)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the biotinylated PROTAC at a concentration known to engage the target (e.g., 5-10x DC50) for a short duration (e.g., 1-4 hours) to minimize degradation. Include a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer as described in Protocol 2.
-
-
Bead Preparation:
-
Wash the streptavidin beads three times with lysis buffer to equilibrate them.
-
-
Pull-Down:
-
Incubate the cell lysates with the equilibrated streptavidin beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Remove the supernatant (the unbound fraction).
-
Wash the beads three to five times with wash buffer to remove non-specific binders.
-
-
Elution:
-
For Western Blotting: Add 1x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.
-
For Mass Spectrometry: Elute the bound proteins by incubating the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-5 mM) or by on-bead digestion with trypsin.
-
-
Analysis:
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the target protein to confirm successful pull-down.
-
Mass Spectrometry: Prepare the eluted samples for mass spectrometry analysis (e.g., by in-solution or on-bead tryptic digestion, followed by LC-MS/MS) to identify the target protein and its interacting partners. Compare the results from the PROTAC-treated sample to the vehicle control to identify specific interactors.
-
Conclusion
This compound is a valuable tool for the development of PROTAC-based therapeutics. Its flexible and hydrophilic nature can impart favorable physicochemical properties to the resulting PROTAC, while the integrated biotin tag provides a powerful handle for a wide range of in vitro and in-cell assays. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this linker in their drug discovery workflows, from initial synthesis and biochemical characterization to detailed cellular and mechanistic studies. The ability to perform target engagement and interactome studies with the final PROTAC molecule provides a significant advantage in understanding its mechanism of action and potential off-target effects.
Application Notes and Protocols for Specific Protein Targeting Using Biotinyl-NH-PEG3-C3-amido-C3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-NH-PEG3-C3-amido-C3-COOH is a versatile heterobifunctional linker designed for the specific targeting and analysis of proteins. This molecule incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a flexible polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for covalent conjugation to primary amines on target proteins. These features make it an invaluable tool in a range of applications, including protein labeling, affinity pull-down assays for the identification of binding partners, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
This document provides detailed application notes and experimental protocols for the effective use of this compound in specific protein targeting strategies.
Principle of Action
The utility of this compound is centered around two key chemical functionalities:
-
Carboxylic Acid (-COOH): The terminal carboxyl group can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimide (B86325) chemistry (e.g., EDC). This activated ester readily reacts with primary amines (-NH2) on the target protein, such as the side chain of lysine (B10760008) residues or the N-terminus, to form a stable amide bond.[4][5]
-
Biotin: The biotin group exhibits an exceptionally strong and specific non-covalent interaction with streptavidin (Kd ≈ 10⁻¹⁴ M).[6] This interaction is leveraged for the detection, immobilization, and purification of the biotinylated target protein.
The PEG3 linker provides a flexible spacer arm that physically separates the biotin from the target protein, minimizing the risk of the biotin tag interfering with the protein's native conformation and function.[6]
Applications
-
Specific Protein Labeling: Covalently attaching a biotin tag to a protein of interest for subsequent detection and quantification.
-
Affinity Purification/Pull-Down Assays: Immobilizing the biotinylated protein on a streptavidin-coated solid support to capture and identify interacting proteins, DNA, or other molecules.[7][8][9]
-
Targeted Drug Delivery: Conjugating the linker to a therapeutic agent to facilitate its delivery to cells or tissues expressing biotin receptors.
-
PROTAC Development: Serving as a linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand in a PROTAC molecule, leading to the targeted degradation of the protein of interest.[1][2][3]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Target Protein
This protocol describes the two-step process of first activating the carboxylic acid group of the linker using EDC and NHS, followed by conjugation to a protein containing primary amines.
Materials:
-
This compound
-
Target Protein (in an amine-free buffer, e.g., PBS, MES)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS/Sulfo-NHS (e.g., 20 mg/mL in Activation Buffer) immediately before use.
-
Ensure the target protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Activation of the Carboxyl Group:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a molar excess of EDC and NHS/Sulfo-NHS to the linker solution. A typical starting point is a 2- to 10-fold molar excess of EDC and NHS over the linker.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Target Protein:
-
Add the activated linker solution to the target protein solution in Conjugation Buffer. The optimal molar ratio of linker to protein should be determined empirically but can range from 10:1 to 50:1.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotin linker and byproducts by dialysis against PBS or by using a desalting column.
-
Quantitative Data Summary for Protein Conjugation:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | This needs to be optimized for each protein to achieve the desired degree of labeling and avoid precipitation. |
| EDC/NHS Molar Excess (to Linker) | 2:1 to 10:1 | A higher excess can increase activation efficiency but may also lead to side reactions. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry.[4] |
| Conjugation pH | 7.2 - 8.0 | Favorable for the reaction between the NHS-ester and primary amines. |
| Incubation Time (Conjugation) | 1-2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be gentler on the protein. |
| Quenching Reagent Concentration | 10 - 50 mM | Sufficient to stop the reaction. |
Protocol 2: Quantification of Protein Biotinylation
It is crucial to determine the degree of biotinylation to ensure consistency between batches and for downstream applications. The HABA assay is a common colorimetric method for this purpose.[10]
Materials:
-
HABA/Avidin Premixed Reagent
-
Biotinylated Protein Sample
-
Unlabeled Protein (as a control)
-
Biotin Standard Solution
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve: Prepare a series of biotin standards of known concentrations.
-
Sample Preparation: Dilute the biotinylated protein sample and the unlabeled protein control to a suitable concentration in PBS.
-
HABA Assay:
-
Add the HABA/Avidin reagent to the wells of a microplate.
-
Add the biotin standards, biotinylated protein sample, and unlabeled protein control to separate wells.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 500 nm.
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein using the standard curve and the protein concentration.
Alternative Quantification Methods:
-
Fluorescence-Based Assays: These assays offer higher sensitivity than colorimetric methods.[10]
-
Mass Spectrometry: Provides the most accurate determination of the degree of biotinylation and can identify the specific sites of modification.[11][12]
Expected Degree of Biotinylation:
| Protein Type | Typical Molar Ratio (Biotin:Protein) | Expected Biotin Molecules per Protein |
| Antibody (e.g., IgG) | 20:1 | 4 - 8 |
| Bovine Serum Albumin (BSA) | 30:1 | 10 - 15 |
| Smaller Proteins (<50 kDa) | 10:1 - 20:1 | 1 - 5 |
Note: These are starting recommendations and the optimal ratio should be determined experimentally.
Protocol 3: Biotin-Mediated Affinity Pull-Down Assay
This protocol describes the use of the biotinylated protein as "bait" to capture and identify interacting "prey" proteins from a cell lysate or other complex mixture.
Materials:
-
Biotinylated Bait Protein
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell Lysate containing potential prey proteins
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high concentration of free biotin, or a low pH buffer)
-
SDS-PAGE reagents and Western blot equipment
-
Mass spectrometer for protein identification
Procedure:
-
Prepare Bait-Bead Complex:
-
Wash the streptavidin beads with Wash Buffer.
-
Incubate the beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads several times to remove any unbound bait protein.
-
-
Incubation with Prey:
-
Add the cell lysate to the bait-bead complex.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using Elution Buffer.
-
Alternatively, boil the beads in SDS-PAGE sample buffer to elute the proteins directly for gel analysis.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Identify specific prey proteins by Western blotting using antibodies against suspected interactors.
-
For unbiased identification of novel binding partners, excise protein bands from the gel and analyze by mass spectrometry, or analyze the entire eluate using LC-MS/MS.[11][12]
-
Quantitative Parameters for Pull-Down Assay:
| Parameter | Recommended Amount/Concentration | Notes |
| Biotinylated Bait Protein | 10-100 µg per pull-down | The optimal amount depends on the expression level of the prey protein. |
| Streptavidin Bead Slurry | 20-50 µL per pull-down | Refer to the manufacturer's instructions for binding capacity. |
| Cell Lysate (Total Protein) | 0.5 - 2 mg per pull-down | A higher concentration increases the chance of detecting low-abundance interactors. |
| Elution Buffer (Free Biotin) | 2-10 mM | For competitive elution. |
| Elution Buffer (Low pH) | 0.1 M Glycine, pH 2.5-3.0 | Requires immediate neutralization after elution. |
Visualizations
Experimental Workflow for Protein Biotinylation and Pull-Down
Caption: Workflow for protein biotinylation and subsequent affinity pull-down.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[13][14][15][16][17] Dysregulation of the EGFR signaling pathway is implicated in various cancers. A biotinylated antibody or ligand that specifically binds to EGFR can be used as a probe to study this pathway.
Caption: Targeting EGFR with a biotinylated antibody probe.
PROTAC-Mediated Protein Degradation
This compound can be used as a building block for PROTACs. In this conceptual diagram, the biotin end could be replaced with a ligand for an E3 ubiquitin ligase.
Caption: Conceptual workflow of PROTAC-mediated protein degradation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive EDC/NHS reagents. | Use fresh, high-quality reagents. Store desiccated. |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer (e.g., PBS, MES). | |
| Insufficient molar excess of the linker. | Increase the molar ratio of the linker to the protein. | |
| Protein Precipitation | High concentration of organic solvent (DMF/DMSO). | Keep the volume of the added linker stock solution low (<10% of the total reaction volume). |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C). | |
| High Background in Pull-Down | Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration). |
| Non-specific binding to beads. | Pre-clear the lysate with unconjugated beads before incubation with the bait-bead complex. |
Conclusion
This compound is a powerful and versatile tool for researchers in various fields of life sciences and drug discovery. Its unique combination of a biotin handle, a flexible PEG spacer, and a reactive carboxyl group enables a wide range of applications for specific protein targeting. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize this linker to advance their studies on protein function, interactions, and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (DIPEA) | PROTAC Linker | MCE [medchemexpress.cn]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. usherbrooke.ca [usherbrooke.ca]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Biotin Quantitation Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. bosterbio.com [bosterbio.com]
Application Notes and Protocols for PROTACs Incorporating a Biotinylated PEG Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and evaluation of Proteolysis-Targeting Chimeras (PROTACs) that feature a biotinylated polyethylene (B3416737) glycol (PEG) linker. The incorporation of a biotinylated PEG linker offers distinct advantages, including enhanced solubility, improved pharmacokinetic properties, and a versatile handle for various biochemical assays.[][2][3][4][5][6] This document outlines detailed protocols for the synthesis, in vitro characterization, and cellular evaluation of these powerful research tools and potential therapeutics.
Introduction to PROTAC Technology with Biotinylated PEG Linkers
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[2][7] A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][8] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[][10][11]
The linker plays a critical role in PROTAC efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties.[2][4] PEG linkers are frequently employed to improve the solubility and cell permeability of PROTACs.[][2][3][5] The addition of a biotin (B1667282) moiety to the PEG linker provides a powerful tool for a variety of in vitro biochemical assays, such as those for studying protein-nucleic acid interactions and ligand binding.[12][13]
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC involves redirecting the ubiquitin-proteasome pathway to a specific protein target. This process can be visualized as a catalytic cycle where the PROTAC acts as a bridge between the target protein and an E3 ubiquitin ligase.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The development and characterization of a PROTAC with a biotinylated PEG linker follows a structured workflow, from initial design and synthesis to comprehensive in vitro and cellular evaluation.
References
- 2. precisepeg.com [precisepeg.com]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. books.rsc.org [books.rsc.org]
- 8. reactionbiology.com [reactionbiology.com]
- 10. Ternary Complex Formation [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Biochemical Assays using Biotin Labels to Study Protein-Nucleic Acid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biotinyl-NH-PEG3-C3-amido-C3-COOH Conjugation
Welcome to our dedicated support center for troubleshooting low yield in your Biotinyl-NH-PEG3-C3-amido-C3-COOH conjugation experiments. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify and resolve common issues, ensuring successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low or no biotinylation of my protein/antibody. What are the potential causes and how can I improve the yield?
Low biotinylation efficiency is a common issue that can stem from several factors throughout the experimental workflow. Below is a breakdown of potential causes and their corresponding solutions.
Potential Cause 1: Inactive Biotinylation Reagent
The N-hydroxysuccinimide (NHS) ester of your this compound is susceptible to hydrolysis, which renders it inactive.[1][2][3] This is a primary reason for conjugation failure.
-
Solution:
-
Proper Storage and Handling: Always store the biotinylation reagent desiccated and at the recommended temperature (typically -20°C).[1][3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2][3]
-
Fresh Reagent Preparation: Prepare the biotinylation reagent solution immediately before use.[4] If using an organic solvent like DMSO or DMF to dissolve the reagent, ensure the solvent is anhydrous.[5]
-
Reagent Activity Check: You can assess the reactivity of your NHS ester reagent using a simple hydrolysis assay.[1][2] (See Experimental Protocols section for details).
-
Potential Cause 2: Incompatible Buffer Composition
The presence of primary amines in your reaction buffer will compete with your target molecule for the biotinylation reagent, significantly reducing the conjugation efficiency.[4][5][6]
-
Solution:
-
Use Amine-Free Buffers: Avoid buffers containing Tris, glycine, or ammonium (B1175870) salts.[4][5][6] Recommended buffers include Phosphate-Buffered Saline (PBS), MES, or HEPES.[6][7]
-
Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the biotinylation reaction.[5][8]
-
Potential Cause 3: Suboptimal Reaction Conditions
The pH, temperature, and incubation time of the reaction play a crucial role in the efficiency of the conjugation.
-
Solution:
-
Optimize pH: The optimal pH range for NHS ester reactions is typically 7-9.[4][6] A common starting point is PBS at pH 7.4 or 8.0.[4]
-
Adjust Incubation Time and Temperature: Incubation times can range from 30 minutes to a few hours.[6] Reactions can be performed at room temperature or 4°C.[7] Longer incubation times may be necessary for lower temperatures.[9] Consider increasing the incubation time if you suspect the reaction is incomplete.[10]
-
Optimize Molar Ratio: Increase the molar excess of the biotinylation reagent to the target molecule. A starting point is often a 5- to 20-fold molar excess.[11]
-
Potential Cause 4: Issues with the Target Molecule
The concentration and purity of your target protein or antibody can affect the outcome of the biotinylation.
-
Solution:
-
Ensure Adequate Concentration: Low concentrations of the target molecule can lead to less efficient labeling.[5] If necessary, concentrate your sample before the reaction.
-
Verify Purity: Impurities in your sample, such as other proteins (e.g., BSA as a carrier protein), can compete for the biotinylation reagent.[5] Purify your target molecule if needed.
-
Below is a troubleshooting workflow to guide you through resolving low biotinylation yield:
Q2: My biotinylated protein is precipitating out of solution. What could be the cause?
Precipitation of the final product can occur due to over-biotinylation or changes in the protein's isoelectric properties.
-
Solution:
-
Reduce Molar Excess: Decrease the molar ratio of the biotinylation reagent to your target molecule in the reaction.[5]
-
Adjust pH: After the reaction, adjusting the pH of the solution may help to resolubilize the protein.[5]
-
PEG Spacer Advantage: The PEG3 spacer in your biotin (B1667282) reagent is designed to increase the solubility of the biotinylated molecule and reduce aggregation.[12] If precipitation persists, ensure that the protein is stable in the chosen buffer.
-
Q3: How can I efficiently remove unreacted biotinylation reagent after the conjugation reaction?
Proper purification is crucial to remove excess biotin that can interfere with downstream applications.
-
Solution:
-
Dialysis: This is a common and effective method for removing small molecules like unreacted biotin from protein solutions.[4][10]
-
Desalting Columns: For faster purification, especially for smaller sample volumes, size-exclusion chromatography using desalting columns is a good alternative.[4][10]
-
Affinity Purification: While affinity purification using avidin (B1170675) or streptavidin is used to isolate biotinylated molecules, it is not a method for removing excess free biotin from the biotinylated product.[6][13]
-
Data Presentation
Table 1: Recommended Reaction Conditions for this compound (NHS Ester) Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal reactivity of NHS esters with primary amines.[4][6] |
| Temperature | 4°C - 37°C | Lower temperatures may require longer incubation times.[6][9] |
| Incubation Time | 30 minutes - 12 hours | Dependent on temperature and reagent concentration.[6] |
| Buffer | PBS, MES, HEPES | Must be free of primary amines.[6][7] |
| Molar Excess of Biotin Reagent | 5 - 20 fold | Can be optimized based on the target molecule and desired degree of labeling.[11] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a Protein with an NHS-Ester Reagent
This protocol provides a general workflow for the biotinylation of a protein or antibody.
Methodology:
-
Prepare the Target Molecule: Dissolve your protein or antibody in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[8] If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the this compound (activated as an NHS ester) in an anhydrous organic solvent like DMSO to a stock concentration (e.g., 10 mg/mL).
-
Reaction: Add the calculated amount of the biotinylation reagent stock solution to the protein solution. The molar ratio of reagent to protein will need to be optimized, but a 20-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris to a final concentration of about 50 mM.[7]
-
Purification: Remove the excess, unreacted biotinylation reagent and reaction byproducts by dialysis against PBS or by using a desalting column.
-
Quantification: Determine the degree of biotinylation using a method such as the HABA assay.[6]
Protocol 2: Assessing the Reactivity of NHS-Ester Biotinylation Reagents
This protocol allows you to determine if your NHS-ester reagent has been hydrolyzed and is no longer active.[1][2]
Principle: The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which absorbs light at 260-280 nm. By comparing the absorbance of the reagent solution before and after intentional base-catalyzed hydrolysis, you can determine if the reagent is still active.[1]
Materials:
-
NHS-ester biotinylation reagent
-
Amine-free buffer (e.g., phosphate (B84403) buffer)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
Methodology:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS-ester reagent and dissolve it in 2 mL of amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small amount of anhydrous DMSO or DMF (e.g., 250 µL) and then add 2 mL of buffer.[1]
-
Prepare Control: Prepare a control tube containing the same volume of buffer (and organic solvent, if used).
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control tube. Measure the absorbance of the reagent solution.
-
Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.[2]
-
Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent solution at 260 nm.
Interpretation of Results:
-
Active Reagent: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the reagent is active.[1]
-
Inactive Reagent: If there is no measurable increase in absorbance, the reagent has likely been hydrolyzed and is inactive.[1]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Biotinylation - Wikipedia [en.wikipedia.org]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. avidity.com [avidity.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. precisepeg.com [precisepeg.com]
- 13. ビオチン化タンパク質精製 [sigmaaldrich.com]
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Proteolysis Targeting Chimera (PROTAC) linker length for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for activity?
A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The primary function of the linker is to position the target protein and the E3 ligase in a manner that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.
The length of the linker is a crucial parameter that significantly influences the efficacy of a PROTAC. An optimal linker length is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to unproductive binding modes. Therefore, meticulous optimization of the linker length is a critical step in the development of a potent PROTAC.
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently utilized linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. These are often selected for their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types, including those with more rigid structures like piperazine (B1678402) or triazole rings, are also employed to modulate the conformational flexibility and physicochemical properties of the PROTAC.
Q3: Beyond length, how does the composition of the linker affect PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.
Q4: What is the "hook effect" in the context of PROTACs, and how can it be addressed?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein diminishes at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation. Mitigating the hook effect often involves careful dose-response studies to identify the optimal concentration range and enhancing the cooperativity of ternary complex formation through linker optimization.
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and can be attributed to several factors:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
-
Poor Ternary Complex Cooperativity: The formation of the ternary complex can be cooperative, non-cooperative, or anti-cooperative. A lack of positive cooperativity can lead to inefficient degradation.
-
Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in insufficient intracellular concentrations.
Solutions:
-
Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct approach to address suboptimal linker length. Even minor changes in linker length can significantly impact degradation efficacy.
-
Directly Evaluate Ternary Complex Formation: Utilize biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex. This can provide valuable insights into the cooperativity of your system.
-
Modify Linker Composition: Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.
-
Assess Cell Permeability and Efflux: Use cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
The hook effect can be a major obstacle in developing potent PROTACs. Here are some strategies to address it:
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect. This can be achieved by
Biotinyl-NH-PEG3-C3-amido-C3-COOH solubility issues and solutions
Welcome to the technical support center for Biotinyl-NH-PEG3-C3-amido-C3-COOH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this versatile PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2][3] It is primarily used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by utilizing the cell's own ubiquitin-proteasome system.[3] The molecule consists of a biotin (B1667282) moiety for binding to avidin (B1170675) or streptavidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide flexibility, and a carboxylic acid group for conjugation to other molecules.[][5][6]
Q2: What are the general solubility properties of this compound?
A2: Due to the presence of the hydrophilic PEG chain, this compound and similar PEGylated biotin compounds generally exhibit improved water solubility compared to biotin alone.[][7][8] They are typically soluble in a range of solvents including water, aqueous buffers, and organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).
Q3: Are there specific solvents that should be avoided when working with this compound?
A3: While generally soluble in many common laboratory solvents, solubility may be limited in less polar organic solvents like alcohols, toluene, and ether. It is also crucial to avoid buffers containing primary amines, such as Tris or glycine, as these can compete with the intended reaction when the carboxylic acid is activated for conjugation.[9][10]
Troubleshooting Guide
Issue 1: The compound is not dissolving in my aqueous buffer.
Possible Causes and Solutions:
-
Concentration is too high: Biotin and its derivatives can have limited solubility in aqueous solutions at high concentrations, even with a PEG linker.[11]
-
Solution: Try preparing a more dilute solution. It is often best to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[11]
-
-
pH of the buffer: The pH of the aqueous solution can influence the solubility of molecules with ionizable groups like the carboxylic acid in this compound.
-
Solution: Adjusting the pH of the buffer may improve solubility. For carboxylic acids, increasing the pH to deprotonate the acid can enhance solubility. Conversely, for amine-containing compounds, adjusting the pH can also be beneficial.
-
-
Insufficient mixing: The compound may require more energy to dissolve completely.
-
Solution: Gentle warming to 37°C and sonication can aid in dissolution.[12]
-
Issue 2: After dissolving in an organic solvent and adding to my aqueous solution, the compound precipitates.
Possible Causes and Solutions:
-
Excessive organic solvent: The final concentration of the organic solvent in the aqueous solution may be too high, causing the compound or other components to precipitate.
-
Solution: Keep the final concentration of the organic solvent in your aqueous solution low, typically below 20%.[13]
-
-
Hydrophobicity of the conjugated molecule: If you have conjugated the linker to a particularly hydrophobic molecule, the resulting conjugate may have poor aqueous solubility.
-
Solution: The PEG linker is designed to mitigate this, but for very hydrophobic molecules, you may need to work with a higher percentage of organic co-solvent if your experimental system allows.
-
Issue 3: I am observing aggregation of my protein after biotinylation.
Possible Causes and Solutions:
-
Over-biotinylation: Attaching too many biotin molecules to a protein can increase its hydrophobicity, leading to aggregation and precipitation.[14]
-
Solution: Optimize the molar ratio of the biotinylation reagent to your protein to control the degree of labeling. It is recommended to perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation.[14]
-
-
Inherent properties of the protein: Some proteins are inherently prone to aggregation, and the labeling process can exacerbate this.
-
Solution: Ensure your protein is in a buffer that promotes its stability, considering factors like pH and ionic strength. Including additives like glycerol (B35011) or polyethylene glycol in the buffer can also help stabilize the protein.[15]
-
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound.
| Solvent | Concentration | Observations |
| DMSO | 250 mg/mL (445.87 mM) | Ultrasonic assistance may be needed. It is recommended to use newly opened DMSO as it is hygroscopic.[3][16] |
| Methanol | ≥ 100 mg/mL (178.35 mM) | Soluble, but the saturation point is not specified.[3][16] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Equilibrate the Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[9]
-
Weigh the Reagent: Weigh the desired amount of the compound in a microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of fresh, high-quality DMSO to achieve the desired concentration (e.g., 250 mg/mL).
-
Aid Dissolution: If the compound does not dissolve completely with vortexing, sonicate the solution for a few minutes in a water bath. Gentle warming to 37°C can also be applied.[12]
-
Storage: Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3][16] Aliquot the solution to avoid repeated freeze-thaw cycles.[3][16]
Protocol 2: General Procedure for Biotinylation of a Protein
-
Buffer Exchange: Ensure your protein is in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction.[9][10]
-
Prepare Reagent: Immediately before use, dilute your concentrated stock solution of this compound in an appropriate solvent. Do not prepare and store dilute aqueous solutions of the reagent as it can hydrolyze.[9]
-
Reaction: Add a calculated molar excess of the biotinylation reagent to your protein solution. A common starting point is a 20-fold molar excess.[9]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Purification: Remove the excess, unreacted biotinylation reagent by dialysis, size-exclusion chromatography, or a desalting column.[9]
-
Storage: Store the biotinylated protein under conditions that are optimal for the unmodified protein.
Visual Guides
Caption: Experimental workflow for solubilizing and using this compound.
Caption: Troubleshooting guide for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. mPEG-Biotin (Biotin-PEG) | Wide MW Range | Biopharma PEG [biochempeg.com]
- 7. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. New biotin derivatives for labeling and solubilizing IgG peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. goldbio.com [goldbio.com]
- 12. This compound [cnreagent.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Biotinyl-NH-PEG3-C3-amido-C3-COOH PROTACs and the Hook Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing Biotinyl-NH-PEG3-C3-amido-C3-COOH PROTACs. Our primary focus is to help you understand and mitigate a common experimental challenge known as the "hook effect," ensuring reliable and reproducible results in your targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1] This results in a characteristic bell-shaped dose-response curve.[2] At excessively high concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) that is required for ubiquitination and subsequent degradation.[1]
Q2: How does the this compound linker influence the behavior of my PROTAC?
A2: this compound is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[3][4] The PEG component can influence the solubility and cell permeability of the PROTAC. The biotin (B1667282) tag is a valuable tool for various in vitro and cellular assays, such as pull-down experiments and proximity-based labeling assays (e.g., using streptavidin-conjugated reagents), to confirm target engagement and study protein-protein interactions.[5][6] However, the overall length and composition of the linker are critical for the formation of a stable and productive ternary complex and can influence the propensity for the hook effect.[2]
Q3: What are the primary consequences of the hook effect on my experimental results?
Q4: At what concentration range is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase being recruited, and the cell line used.[7][8] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[7] It is crucial to perform a broad dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration window.[7]
Troubleshooting Guide
Problem 1: My dose-response curve for target protein degradation is bell-shaped.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations to clearly define the bell-shaped curve.[7]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.[7]
-
Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[2]
-
Problem 2: I am not observing any protein degradation at any of my tested concentrations.
-
Likely Cause: This could be due to several factors, including your entire concentration range falling within the hook effect region, poor cell permeability, or issues with the PROTAC or experimental system.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentrations were too high. Test a much broader range, including significantly lower concentrations (e.g., picomolar to nanomolar).[2][7]
-
Verify E3 Ligase Expression: Confirm that your chosen cell line expresses the E3 ligase (e.g., Cereblon, VHL) that your PROTAC is designed to recruit. This can be checked via Western blot or qPCR.
-
Assess Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. Consider using a cell permeability assay if degradation is consistently low.[2]
-
Confirm Target Engagement: Utilize the biotin tag on your PROTAC for pull-down assays to confirm that it can bind to its intended target protein within the cell lysate.
-
Problem 3: How can I mitigate the hook effect in my experiments?
-
Likely Cause: The formation of binary complexes is favored over the ternary complex at higher concentrations.
-
Troubleshooting Steps:
-
Optimize the Linker: The length and chemical composition of the linker are critical for the stability of the ternary complex. Systematically varying the linker design can help identify a PROTAC with a reduced hook effect.[2]
-
Enhance Cooperativity: Rational design of the PROTAC can introduce favorable protein-protein interactions between the target and the E3 ligase, stabilizing the ternary complex and making its formation more favorable than the binary complexes, even at higher concentrations.[2][9]
-
Consider Advanced PROTAC Designs: In some instances, trivalent PROTACs or Nano-PROTACs, which involve encapsulating PROTACs in nanoparticles, have been shown to enhance protein degradation and potentially reduce the hook effect.[2][10][11]
-
Quantitative Data Summary
The following tables provide examples of quantitative data from hypothetical experiments to illustrate the hook effect.
Table 1: Dose-Response Data for a Biotinylated PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 80 |
| 100 | 95 (Dmax) |
| 1000 | 50 |
| 10000 | 20 |
Table 2: Comparison of DC50 and Dmax for PROTACs With and Without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-X (High Hook Effect) | 8 | 92 | Pronounced hook effect observed above 100 nM. |
| PROTAC-Y (Low Hook Effect) | 15 | 95 | Minimal hook effect observed up to 10 µM. |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[12] Treat the cells for a predetermined time, typically between 4 and 24 hours.[12] Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.
Protocol 2: Biotin-Based Pull-Down Assay for Target Engagement
-
Cell Treatment and Lysis: Treat cells with the biotinylated PROTAC at the optimal concentration (determined from the Western blot protocol) or a vehicle control for a specified time. Lyse the cells as described above.
-
Bait Capture: Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated PROTAC and any interacting proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the target protein to confirm its interaction with the biotinylated PROTAC.
Visualizations
Caption: PROTAC Mechanism and the Hook Effect.
Caption: Troubleshooting Workflow for the Hook Effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. marinbio.com [marinbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Stability of Biotinyl-NH-PEG3-C3-amido-C3-COOH in cell culture media
Welcome to the technical support center for Biotinyl-NH-PEG3-C3-amido-C3-COOH. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is generally stable in aqueous solutions. The PEG linker enhances its water solubility and stability.[1] However, long-term stability can be influenced by factors such as pH, temperature, and the presence of enzymes in the solution. The amide bond within the linker is the primary site susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[2]
Q2: How stable is this molecule in standard cell culture media (e.g., DMEM) at 37°C?
A2: In standard cell culture media at 37°C and physiological pH (around 7.4), the molecule is expected to be relatively stable over the course of typical experiments (e.g., 24-72 hours). However, the complex composition of cell culture media, which includes various amino acids, salts, and potentially secreted enzymes, can influence its stability. For long-term incubations, it is advisable to perform a stability assessment under your specific experimental conditions.
Q3: What are the potential degradation pathways for this molecule in a biological environment?
A3: The primary potential degradation pathway is the hydrolysis of the amide bond within the C3-amido-C3 linker. This can occur via two main mechanisms:
-
Chemical Hydrolysis: This is a slow process at neutral pH but can be accelerated by acidic or basic conditions.
-
Enzymatic Degradation: While the simple amide linkage in this molecule is not a specific target for common proteases, some cellular enzymes might exhibit activity towards it. The likelihood of enzymatic degradation depends on the cell type and culture conditions.
The biotin (B1667282) and PEG components of the molecule are generally considered stable under typical cell culture conditions.
Q4: Can I pre-mix this compound in cell culture medium and store it?
A4: It is not recommended to store this reagent pre-mixed in cell culture medium for extended periods. For optimal performance and to minimize potential degradation, it is best to prepare fresh solutions in an appropriate solvent (e.g., DMSO or DMF) and add them to the cell culture medium immediately before use.
Q5: Are there any components in cell culture media that I should be particularly concerned about regarding the stability of this reagent?
A5: While the amide bond is relatively stable, high concentrations of certain nucleophiles or enzymes secreted by cells could potentially accelerate its hydrolysis. If your specific cell line is known to secrete high levels of proteases or other enzymes, it is recommended to monitor the stability of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biotin signal in downstream applications (e.g., Western blot, flow cytometry) | 1. Degradation of the reagent: The reagent may have degraded due to improper storage or handling. 2. Inefficient labeling: The concentration of the reagent or the incubation time may be insufficient. 3. Interference from media components: Components in the cell culture media may be interfering with the labeling reaction. | 1. Ensure the reagent is stored at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF. 2. Optimize the concentration of the reagent and the incubation time. 3. If possible, perform the labeling in a simpler buffer like PBS for a short duration before returning cells to complete media. |
| High background signal | 1. Non-specific binding: The reagent may be non-specifically binding to cells or other surfaces. 2. Excess reagent: Too high a concentration of the reagent was used. | 1. Increase the number of washing steps after incubation with the reagent. 2. Titrate the reagent to determine the optimal concentration with the lowest background. |
| Inconsistent results between experiments | 1. Variability in reagent stability: The age of the stock solution or lot-to-lot variation in media or serum could be a factor. 2. Inconsistent experimental conditions: Variations in incubation time, temperature, or cell density can affect results. | 1. Always use freshly prepared stock solutions. Consider performing a stability test of the reagent in your specific medium. 2. Standardize all experimental parameters, including cell density, incubation times, and temperatures. |
Data Presentation
The following table provides an illustrative example of the expected stability of this compound under various conditions. Note: These are not experimentally derived values for this specific molecule but are based on the general principles of amide bond and PEG linker stability. Users should perform their own stability studies for precise data.
| Condition | Parameter | Expected Stability (t½) | Notes |
| Storage | Lyophilized at -20°C | > 1 year | Keep desiccated. |
| Stock solution in anhydrous DMSO at -20°C | Several months | Avoid repeated freeze-thaw cycles. | |
| In Solution | PBS, pH 7.4, 4°C | Weeks | |
| PBS, pH 7.4, 37°C | Days | ||
| Cell Culture Medium (e.g., DMEM with 10% FBS), 37°C | 24 - 72 hours | Stability can be cell line dependent due to secreted enzymes. | |
| Acidic Buffer (pH 4.0), 37°C | Hours to Days | Amide bond is more susceptible to hydrolysis. | |
| Basic Buffer (pH 10.0), 37°C | Hours | Amide bond is more susceptible to hydrolysis. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media via LC-MS
This protocol outlines a method to quantify the degradation of this compound in cell culture media over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS system with a C18 column
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Spike the cell culture medium: Add the stock solution to pre-warmed (37°C) cell culture medium to a final concentration of 100 µM. Vortex briefly to mix.
-
Incubate: Place the tube in a 37°C incubator.
-
Time points: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 100 µL) of the medium.
-
Sample preparation:
-
To the 100 µL aliquot, add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50:50 ACN:Water with 0.1% formic acid.
-
-
LC-MS analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Use a suitable gradient of ACN and water (both with 0.1% formic acid) to separate the parent compound from any potential degradation products.
-
Monitor the ion corresponding to the m/z of this compound.
-
-
Data analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining compound versus time to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for low signal issues.
References
Technical Support Center: Overcoming Steric Hindrance with PEG3 Linkers in PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using Polyethylene Glycol (PEG) linkers, specifically PEG3, in Proteolysis Targeting Chimeras (PROTACs) to overcome steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs, and how can a PEG3 linker help?
Answer: Steric hindrance in PROTACs refers to the physical clashing or spatial interference between the target Protein of Interest (POI) and the recruited E3 ubiquitin ligase. This clash prevents the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[][2] If the linker connecting the two ligands is too short or rigid, it may not be able to orient the two proteins correctly, leading to steric repulsion.[3][4]
A short and flexible linker like PEG3 can help overcome this issue by providing the optimal length and conformational flexibility needed to bridge the two proteins effectively.[5][6] Its flexibility allows the PROTAC to adopt various conformations, enabling the POI and E3 ligase to find a productive orientation that minimizes steric clashes and facilitates stable ternary complex formation.[][7]
Q2: What are the main advantages and disadvantages of using PEG linkers in PROTACs?
Answer: PEG linkers are widely used in PROTAC design due to their favorable physicochemical properties.[5][8] However, they present both advantages and disadvantages that researchers must consider.
| Advantages | Disadvantages |
| Improved Solubility: The repeating ethylene (B1197577) glycol units enhance the hydrophilicity and aqueous solubility of the PROTAC molecule.[6][8][9] | Reduced Permeability: The increased polarity can negatively impact passive cell membrane permeability.[][11] |
| Flexibility: Provides conformational freedom to facilitate optimal ternary complex formation.[7][12] | Metabolic Instability: PEG chains can be susceptible to in vivo metabolism compared to more rigid alkyl linkers.[6] |
| Biocompatibility: Generally well-tolerated in biological systems.[6] | Potential for Hook Effect: High flexibility can sometimes favor binary complex formation at high concentrations.[7] |
| Tunable Length: The length can be easily modified to optimize the distance between the two ligands.[8] | Synthetic Complexity: Can be more challenging and costly to synthesize compared to simple alkyl chains.[6] |
Troubleshooting Guides
Issue 1: My PROTAC with a PEG3 linker shows low or no degradation of the target protein.
If you observe poor degradation, it's essential to systematically troubleshoot the potential causes, from the integrity of the PROTAC itself to its interaction with the cellular machinery.
Potential Causes & Solutions:
-
Inefficient Ternary Complex Formation: The PEG3 linker, while flexible, may not be optimal for your specific POI-E3 ligase pair.
-
Solution: Directly evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or in-cell assays like NanoBRET™.[7][13][14] Consider synthesizing PROTACs with slightly different linker lengths (e.g., PEG2, PEG4) to find the optimal geometry.
-
-
Poor Cell Permeability: PROTACs are large molecules, and the hydrophilic nature of PEG linkers can sometimes hinder their ability to cross the cell membrane.[15][16]
-
"Unproductive" Ternary Complex: A stable ternary complex may form, but its geometry might not be suitable for the E3 ligase to ubiquitinate the target protein.[13]
Issue 2: I'm observing a strong "Hook Effect" at low PROTAC concentrations.
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations.[13][21] This occurs because excess PROTAC molecules saturate both the POI and the E3 ligase, leading to the formation of non-productive binary complexes (POI-PROTAC and E3-PROTAC) at the expense of the productive ternary complex.[7]
Mitigation Strategies:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).[21]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that exhibit positive cooperativity, where the binding of one protein partner increases the affinity for the other. This can be achieved by optimizing the linker to promote favorable protein-protein interactions within the ternary complex.[13]
-
Adjust Protein Concentrations (in vitro): In biochemical assays, optimizing the relative concentrations of the POI and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[13]
Experimental Protocols & Data
Protocol 1: Western Blot for PROTAC-Induced Degradation (DC50/Dmax Determination)
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[22]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[23]
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC in cell culture medium. Treat the cells for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[22][23]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, boil the samples, and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[22]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein overnight at 4°C. Then, incubate with an HRP-conjugated secondary antibody.[23]
-
Detection & Analysis: Add an ECL substrate and capture the chemiluminescent signal. Quantify the band intensity using densitometry software, normalizing the target protein signal to a loading control (e.g., GAPDH, β-actin).[22]
-
Data Plotting: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[23][24]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion and is used to predict the membrane permeability of compounds.[15][17]
Methodology:
-
Prepare Donor Plate: Add a solution of the PROTAC compound in a buffer (e.g., PBS at pH 7.4) to the wells of a 96-well microplate (the donor plate).
-
Prepare Acceptor Plate: The filter membrane of a 96-well acceptor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. The wells of this plate are then filled with a buffer solution.
-
Create PAMPA Sandwich: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor well, through the artificial membrane, and into the acceptor well.
-
Incubation: Incubate the sandwich for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the concentrations and physical parameters of the assay system.
Data Presentation: Impact of Linker on PROTAC Performance
The optimal linker is highly dependent on the specific target and E3 ligase pair. Systematic variation of the linker is a common strategy in PROTAC optimization.
Table 1: Comparative Degradation Efficacy of BTK PROTACs with Different Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) in Ramos cells | Ternary Complex Cooperativity (α) | Reference |
| Degrader 1 | 2 PEG units | > 1000 | N/A (impaired binding) | [3] |
| Degrader 2 | 3 PEG units | ~500 | Not Reported | [3] |
| Degrader 3 | 4 PEG units | 1 - 40 | < 1 (No positive cooperativity) | [3] |
| Degrader 4 | 5 PEG units | 1 - 40 | < 1 (No positive cooperativity) | [3] |
This table summarizes findings where shorter linkers (< 4 PEG units) led to impaired binary binding due to steric hindrance, while longer linkers enabled potent degradation despite a lack of positive cooperativity.[3]
Table 2: Permeability of PROTACs with Different Linker Types
| PROTAC Series | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Key Finding | Reference |
| MZ Series | PEG | 0.006 - 0.6 | A 100-fold difference in permeability was observed within the same series by modifying the linker. | [17] |
| VH032-based | Mixed | Up to 4000-fold difference | Demonstrates the huge dynamic range of permeability based on PROTAC structure. | [17] |
| General | Alkyl vs. PEG | Alkyl > PEG (at matched lipophilicity) | Alkyl linkers can enhance passive diffusion by reducing polar surface area. | [] |
This table highlights the significant impact of linker composition on permeability, a critical factor for cellular activity.[][17]
References
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Ternary Complex Formation [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Permeability Assay - Profacgen [profacgen.com]
- 19. profiles.foxchase.org [profiles.foxchase.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Biotinylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with biotinylated Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing high background or multiple non-specific bands in my streptavidin pull-down assay with a biotinylated PROTAC. What are the likely causes and how can I troubleshoot this?
A1: High background and non-specific binding are common challenges in streptavidin-based affinity purification. The primary causes can be categorized as issues with the biotinylated PROTAC itself, the experimental conditions, or endogenous factors within the cell lysate.
Initial Troubleshooting Steps:
-
Optimize Blocking and Washing Steps: Insufficient blocking of streptavidin beads or inadequate washing after incubation with the lysate can lead to high background.
-
Assess PROTAC Concentration: An excessively high concentration of the biotinylated PROTAC can increase the likelihood of non-specific interactions.
-
Evaluate Lysate Quality: The presence of endogenous biotin (B1667282) and biotin-binding proteins in the cell lysate can contribute to non-specific binding.
For a systematic approach to resolving this issue, refer to the detailed troubleshooting guide below.
Q2: How can I confirm that the interactions I'm observing are specific to my biotinylated PROTAC and not an artifact of the biotin tag?
A2: It is crucial to perform competition assays to validate the specificity of your biotinylated PROTAC. This involves competing for binding to streptavidin beads with an excess of free, unconjugated biotin. A significant reduction in the pull-down of your protein of interest in the presence of free biotin indicates a specific interaction. Refer to the detailed protocol for a biotin competition assay in the Experimental Protocols section.
Q3: What are the appropriate negative controls for a biotinylated PROTAC experiment?
A3: Robust negative controls are essential for validating your results. The two most critical negative controls are:
-
Non-Biotinylated PROTAC Control: A version of your PROTAC that lacks the biotin tag. This control helps to identify proteins that may be interacting with the core PROTAC molecule itself, independent of the biotin-streptavidin interaction.
-
Inactive PROTAC Control: A structurally similar molecule that is deficient in its ability to form a ternary complex. This can be achieved by creating a diastereomer of the E3 ligase ligand (e.g., for VHL-based PROTACs) or by modifying the warhead to prevent binding to the protein of interest.[1][] This control ensures that the observed effects are due to the PROTAC's mechanism of action and not off-target effects of the molecule.[1]
Q4: Can the linker between the PROTAC and the biotin moiety influence off-target effects?
A4: Yes, the linker's length, composition, and attachment point are critical determinants of a PROTAC's efficacy and specificity.[3][4] An improperly designed linker can lead to steric hindrance, an unstable ternary complex, or unfavorable physicochemical properties that can increase non-specific binding.[4][5] It is often necessary to empirically test a series of linkers to identify the optimal design for your specific target and E3 ligase.[6]
Troubleshooting Guide: High Background in Streptavidin Pull-Downs
This guide provides a structured approach to troubleshooting high background and non-specific binding in your biotinylated PROTAC pull-down experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal (Uniform Smear) | Insufficient blocking of streptavidin beads. | Increase the concentration of the blocking agent (e.g., 1-5% BSA in your binding buffer). Extend the blocking incubation time (e.g., 1-2 hours at room temperature). |
| Inadequate washing. | Increase the number of wash steps (e.g., from 3 to 5). Increase the stringency of the wash buffer by adding a mild detergent (e.g., 0.05-0.1% Tween-20) or increasing the salt concentration. | |
| Biotinylated PROTAC concentration is too high. | Perform a dose-response experiment to determine the optimal concentration of your biotinylated PROTAC that maximizes on-target pull-down while minimizing background. | |
| Multiple Non-Specific Bands | Endogenous biotinylated proteins. | Before adding your biotinylated PROTAC, pre-clear the cell lysate by incubating it with streptavidin beads to deplete endogenous biotinylated proteins. |
| Non-specific binding of proteins to the beads. | Include a non-ionic detergent (e.g., 0.05% Tween-20 or NP-40) in your lysis and wash buffers to disrupt weak, non-specific interactions. | |
| Non-specific binding of proteins to the PROTAC molecule. | Run a parallel experiment with a non-biotinylated version of your PROTAC as a negative control to identify proteins that bind to the core PROTAC structure. |
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The length of the linker connecting the target-binding warhead and the E3 ligase ligand is a critical parameter influencing PROTAC efficacy. The following table summarizes data from a study on estrogen receptor (ERα) targeting PROTACs, demonstrating the impact of linker length on protein degradation.[5]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 | >1000 | <20 |
| PROTAC 2 | 16 | 100 | >80 |
| PROTAC 3 | 20 | 500 | 50 |
| PROTAC 4 | 24 | >1000 | <30 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation observed.
As the data illustrates, there is often an optimal linker length that facilitates the most efficient ternary complex formation and subsequent degradation. Both shorter and longer linkers can lead to a significant loss of activity.[6]
Mandatory Visualization
PROTAC Mechanism of Action and Potential Off-Target Interactions
Caption: Mechanism of biotinylated PROTACs and potential off-target interactions.
Troubleshooting Workflow for High Background in Pull-Down Assays
Caption: A logical workflow for troubleshooting high background in pull-down assays.
Experimental Protocols
Protocol 1: Biotin Competition Assay for Validating Specificity
Objective: To confirm that the interaction of the biotinylated PROTAC with the streptavidin beads is specific and can be competed away by an excess of free biotin.
Materials:
-
Cell lysate containing the protein of interest
-
Biotinylated PROTAC
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Free Biotin solution (e.g., 10 mM stock in DMSO)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Prepare two sets of streptavidin beads:
-
Competition: Pre-incubate the streptavidin beads with an excess of free biotin (e.g., 1 mM final concentration) in binding buffer for 30 minutes at room temperature with gentle rotation.
-
Control: Incubate streptavidin beads with the same volume of binding buffer without free biotin.
-
-
Wash the beads: Wash both sets of beads three times with binding buffer to remove unbound free biotin.
-
Incubate with biotinylated PROTAC: Add your biotinylated PROTAC to both sets of beads at the desired concentration and incubate for 1 hour at 4°C with gentle rotation.
-
Incubate with cell lysate: Add the cell lysate to both sets of beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash away unbound proteins: Wash the beads five times with binding/wash buffer.
-
Elute bound proteins: Elute the bound proteins by adding elution buffer and boiling for 5-10 minutes.
-
Analyze by Western Blot: Analyze the eluates by Western blotting, probing for your protein of interest.
Expected Outcome: A significant reduction or complete absence of the protein of interest in the eluate from the competition sample (pre-incubated with free biotin) compared to the control sample confirms the specificity of the biotin-streptavidin interaction.
Protocol 2: Negative Control Experiment using an Inactive PROTAC
Objective: To demonstrate that the observed protein degradation is dependent on the formation of a productive ternary complex and not due to off-target effects of the PROTAC molecule.
Materials:
-
Active biotinylated PROTAC
-
Inactive (negative control) biotinylated PROTAC (e.g., with an inverted stereocenter on the E3 ligase ligand)
-
Cell line expressing the protein of interest and the relevant E3 ligase
-
Cell culture medium and reagents
-
Lysis buffer
-
Antibodies for Western blotting (anti-target protein, anti-loading control)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for optimal growth during the experiment.
-
Treatment: Treat the cells with a range of concentrations of both the active and inactive biotinylated PROTACs. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.[7]
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis: Perform Western blotting to analyze the levels of the target protein. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.[1]
Expected Outcome: The active PROTAC should show a dose- and time-dependent degradation of the target protein. In contrast, the inactive PROTAC should not induce significant degradation, even at high concentrations. This result demonstrates that the degradation is dependent on the specific engagement of the E3 ligase by the active PROTAC.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Enhancing PROTAC Cell Permeability with Biotinyl-NH-PEG3-C3-amido-C3-COOH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Biotinyl-NH-PEG3-C3-amido-C3-COOH to improve the cellular uptake of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTAC synthesis?
A1: this compound is a heterobifunctional linker used in the synthesis of PROTACs.[1][2] It is based on a polyethylene (B3416737) glycol (PEG) scaffold, which is a common motif in PROTAC design.[3] One end of the linker features a biotin (B1667282) group, while the other has a carboxylic acid (COOH) group. The COOH can be activated to react with an amine on either the target protein ligand or the E3 ligase ligand, incorporating the biotin-PEG chain into the final PROTAC structure. PROTACs themselves are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the protein's ubiquitination and subsequent degradation by the proteasome.[4][5]
Q2: How do PEG-based linkers like this one help improve PROTAC cell permeability?
A2: PROTACs often have high molecular weights and large polar surface areas, which can hinder their ability to cross the lipophilic cell membrane.[4] PEG linkers offer several advantages to overcome this challenge:
-
Increased Solubility : The hydrophilic nature of the repeating ethylene (B1197577) glycol units can enhance the aqueous solubility of the entire PROTAC molecule.[3][5][6]
-
Conformational Flexibility : PEG linkers are highly flexible. This allows the PROTAC to adopt more compact, folded conformations, a phenomenon sometimes called the "chameleon effect".[7] In these folded states, intramolecular hydrogen bonds can form, shielding the polar surface area of the PROTAC and presenting a less polar face to the cell membrane, which facilitates passive diffusion.[8][9]
-
Gauche Effect : The gauche effect in PEG-type linkers favors turns, contributing to a higher proportion of folded conformations compared to more linear alkyl linkers.[8]
Q3: Will the addition of a biotin group negatively affect my PROTAC's function or permeability?
A3: While adding any moiety requires empirical validation, biotin is a relatively small molecule and is not generally expected to abrogate cell permeability, especially when attached via a flexible PEG linker. The concept of "BioTACs" (Biotin Targeting Chimeras) relies on biotinylated molecules successfully entering cells to map small molecule interactomes.[10][11] However, the overall physicochemical properties of the final PROTAC, including lipophilicity and hydrogen bonding potential, must be carefully balanced. The key is to assess the permeability and target engagement of the final biotinylated PROTAC experimentally.
Q4: What is the "ternary complex" and how does the linker influence it?
A4: The ternary complex is the crucial structure formed by the PROTAC simultaneously binding to the target protein (POI) and an E3 ligase.[12] The linker's length, flexibility, and attachment points are critical as they dictate the spatial orientation of the two proteins.[4][12] An optimal linker holds the POI and E3 ligase in a productive orientation that allows for the efficient transfer of ubiquitin to the target, leading to potent degradation.[4] While this compound provides flexibility, researchers must still optimize the overall linker length for their specific target and E3 ligase pair.
PROTAC Mechanism of Action & Permeability
Caption: Workflow of PROTAC-mediated protein degradation.
Troubleshooting Guide
Q5: My biotinylated PROTAC is potent in biochemical assays but shows weak or no activity in cell-based assays. What is the problem?
A5: This is a classic indicator of poor cell permeability.[13] While the molecule can effectively bind its target and recruit an E3 ligase in a cell-free environment, it cannot efficiently cross the cell membrane to reach its intracellular target.
-
Troubleshooting Steps :
-
Directly Measure Permeability : Use assays like PAMPA or Caco-2 to quantify the permeability of your compound (see protocols below).[14]
-
Assess Intracellular Availability : Even if a PROTAC enters a cell, it may be removed by efflux pumps.[13] A high efflux ratio in a Caco-2 assay can indicate this problem.[15]
-
Use a Permeabilization Agent : As a control, treat cells with a mild permeabilizing agent (e.g., digitonin) before adding the PROTAC. If activity is restored, it strongly suggests a permeability issue.
-
Optimize the Linker : The current linker may be suboptimal. Systematically varying the PEG chain length (e.g., PEG2, PEG4) can modulate physicochemical properties and impact permeability.[3]
-
Q6: My Parallel Artificial Membrane Permeability Assay (PAMPA) results are inconsistent. What are some common pitfalls?
A6: PAMPA is a useful high-throughput screen for passive diffusion, but requires careful execution.
-
Common Issues :
-
Compound Solubility : PROTACs may precipitate in the aqueous donor buffer, reducing the concentration available for diffusion. Visually inspect wells for precipitation and consider using co-solvents if necessary.[13]
-
Membrane Integrity : Ensure the artificial membrane is properly coated and has no defects. Running control compounds with known permeability (high and low) in every plate is essential for quality control.
-
Incorrect Incubation Time : The incubation time must be optimized to ensure detectable levels of the compound in the acceptor well without reaching equilibrium, which would prevent accurate rate calculations.
-
Analytical Sensitivity : The analytical method (typically LC-MS/MS) must be sensitive enough to detect the low concentrations of PROTAC that permeate the membrane.
-
Q7: I observe a high efflux ratio for my PROTAC in a Caco-2 assay. What are the implications?
A7: A high efflux ratio (where transport from the basolateral-to-apical side is much greater than apical-to-basolateral) indicates that your PROTAC is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells.[15] This is a significant hurdle, as the cell actively pumps your compound out, reducing the intracellular concentration and limiting efficacy. Strategies to mitigate this include modifying the PROTAC structure to reduce its recognition by transporters, though this often requires extensive medicinal chemistry efforts.
Quantitative Data on PROTAC Permeability
Optimizing a PROTAC's linker and physicochemical properties is critical for achieving desired cell permeability. The following tables summarize illustrative data from studies on VHL-based PROTACs, highlighting the impact of structural changes.
Table 1: Permeability of VHL-PROTACs and Precursors in PAMPA
| Compound | Description | Apparent Permeability (Pe) (x 10-6 cm/s) | Reference |
| JQ-1 | Warhead Ligand | 0.03 | [16] |
| MZ1 | PROTAC with PEG linker | ≤0.006 | [16] |
| AT1 | PROTAC with PEG linker | ≤0.006 | [16] |
| CM11 | PROTAC with Alkyl linker | 0.6 | [16] |
| MZP5 | PROTAC with Alkyl linker | 0.05 | [16] |
Data adapted from previously published studies to illustrate trends.[16]
Table 2: Impact of Amide-to-Ester Substitution on Permeability
| PROTAC Pair | Linker Modification | HBD Count | PAMPA (Pe) (x 10-6 cm/s) | Reference |
| Amide PROTAC | Amide bond in linker | +1 | 0.01 | [9] |
| Ester PROTAC | Ester bond in linker | -1 | 0.1 | [9] |
Replacing an amide with an ester reduces the hydrogen bond donor (HBD) count, which can significantly improve passive permeability.[9][17]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across a lipid-infused artificial membrane.[14][16]
-
Prepare Donor Plate : Dissolve the PROTAC in a suitable buffer (e.g., PBS pH 7.4) to a final concentration of 10-50 µM. Add this solution to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate : Add fresh buffer to the wells of a 96-well acceptor plate.
-
Coat Membrane : The filter membrane of the donor plate is coated with a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Assemble Sandwich : Place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubate : Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
Analyze : After incubation, separate the plates. Measure the concentration of the PROTAC in the donor (CD) and acceptor (CA) wells using LC-MS/MS.
-
Calculate Permeability : The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for volume, surface area, and incubation time.
Protocol 2: Caco-2 Transwell Permeability Assay
This cell-based assay assesses both passive permeability and active transport across a monolayer of Caco-2 intestinal cells.[8][15]
-
Cell Culture : Seed Caco-2 cells on a 96-well transwell plate containing a microporous membrane and culture for ~21 days until a differentiated, confluent monolayer is formed.
-
Verify Monolayer Integrity : Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use wells with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).
-
A-to-B Permeability :
-
Add the PROTAC test solution (in transport buffer) to the apical (A) side (donor).
-
Add fresh transport buffer to the basolateral (B) side (acceptor).
-
Incubate for 1-2 hours at 37°C with gentle shaking.
-
Take samples from both chambers at the end of the incubation for LC-MS/MS analysis.
-
-
B-to-A Permeability :
-
Perform the reverse experiment, adding the PROTAC to the basolateral side and sampling from the apical side to measure active efflux.
-
-
Calculate Papp and Efflux Ratio :
-
Calculate the Papp values for both A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio >2 suggests the compound is a substrate for active efflux pumps.
-
Diagnostic Workflow for Permeability Issues
Caption: A logical workflow for troubleshooting PROTAC permeability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. A Biotin Targeting Chimera (BioTAC) System to Map Small Molecule Interactomes in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A biotin targeting chimera (BioTAC) system to map small molecule interactomes in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. aragen.com [aragen.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Enhancing Ternary Complex Formation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of flexible Polyethylene Glycol (PEG) linkers to enhance the formation of ternary complexes in Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a flexible PEG linker in a PROTAC?
A1: A flexible PEG linker connects the two ends of a PROTAC: the ligand that binds the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] Its main roles are to span the distance between the two proteins and provide the necessary flexibility for the PROTAC to adopt an optimal conformation, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2] This complex formation is the necessary first step for the ubiquitination and subsequent degradation of the target protein.[1]
Q2: How does PEG linker length influence ternary complex formation and stability?
A2: The length of the PEG linker is a critical parameter. A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously.[2] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer or may lead to unfavorable entropic penalties.[2][] Optimizing linker length is key to achieving positive cooperativity and maximizing the stability of the ternary complex.[4][5]
Q3: What is "cooperativity" in the context of ternary complexes and why is it important?
A3: Cooperativity describes how the binding of the first protein to the PROTAC influences the binding of the second protein.[2]
-
Positive cooperativity (α > 1) occurs when the formation of a binary complex (e.g., PROTAC-POI) increases the binding affinity for the second protein (E3 ligase). This is highly desirable as it stabilizes the ternary complex.[4][6]
-
Negative cooperativity (α < 1) occurs when the binding of the first protein decreases the affinity for the second, which can destabilize the complex.[6] Positive cooperativity is a key driver for potent protein degradation and can help mitigate the "hook effect".[2][4]
Q4: What is the "hook effect" and how do PEG linkers relate to it?
A4: The hook effect is a phenomenon where, at excessively high concentrations, a PROTAC's effectiveness in degrading the target protein decreases.[7] This happens because the high concentration of the PROTAC favors the formation of separate binary complexes (POI-PROTAC and PROTAC-E3 ligase) over the productive ternary complex.[8] A well-designed linker that promotes high cooperativity can help alleviate the hook effect by stabilizing the ternary complex even at higher concentrations.[4][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or weak ternary complex formation observed in biophysical assays (e.g., SPR, TR-FRET). | 1. Suboptimal Linker Length: The PEG linker may be too short (steric clash) or too long (entropic penalty).[2] 2. Poor Cooperativity: Lack of favorable protein-protein interactions between the POI and E3 ligase.[4] 3. Protein Aggregation: The POI or E3 ligase may be aggregated, preventing proper binding. | 1. Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5).[] 2. Re-evaluate linker attachment points on the warhead or E3 ligase ligand to facilitate better protein-protein interactions.[1] 3. Verify protein quality using size-exclusion chromatography (SEC). Centrifuge protein and PROTAC solutions before use.[2] |
| Bell-shaped dose-response curve observed in cellular degradation assays (the "Hook Effect"). | Excess PROTAC Concentration: At high concentrations, the PROTAC sequesters the POI and E3 ligase in non-productive binary complexes.[7][8] | 1. Perform a broader dose-response experiment with concentrations ranging from picomolar to high micromolar to identify the optimal concentration window (Dmax).[7][10] 2. Use a PROTAC with a more optimized linker that promotes higher positive cooperativity to potentially widen the effective concentration window.[4] |
| High background signal in proximity-based assays (e.g., AlphaLISA, TR-FRET). | 1. Non-specific Binding: Assay components may be binding non-specifically to each other or the plate.[2] 2. PROTAC Aggregation: The PROTAC itself may be forming aggregates at high concentrations. | 1. Include appropriate controls, such as a non-binding PROTAC analog or non-specific proteins.[2] 2. Check PROTAC solubility and consider reducing the highest concentration tested. Ensure the assay buffer contains appropriate detergents (e.g., Tween-20). |
| Inconsistent or non-reproducible degradation results. | 1. Variable Protein Expression: Levels of the target protein or the E3 ligase may vary between experiments or cell passages.[10] 2. Incorrect Incubation Time: Degradation is a kinetic process, and the chosen time point may be suboptimal.[7] | 1. Confirm consistent expression levels of both the target and the E3 ligase via Western Blot.[7] 2. Perform a time-course experiment at an optimal PROTAC concentration to determine the ideal degradation time.[10] |
Data Presentation: Impact of PEG Linker Length on Ternary Complex
The following tables summarize representative data on how PEG linker length can influence key parameters of ternary complex formation.
Table 1: Biophysical Parameters vs. PEG Linker Length (Note: Data is illustrative. KD = Dissociation Constant; α = Cooperativity Factor)
| PROTAC | Linker | Binary KD (PROTAC to POI) | Ternary KD (POI to PROTAC-E3) | Cooperativity (α) | Ternary Complex Half-Life (t1/2) |
| Cmpd-1 | PEG2 | 150 nM | 25 nM | 6.0 | 95 sec |
| Cmpd-2 | PEG3 | 145 nM | 15 nM | 9.7 | 130 sec |
| Cmpd-3 | PEG4 | 155 nM | 35 nM | 4.4 | 80 sec |
| Cmpd-4 | PEG6 | 160 nM | 80 nM | 2.0 | 45 sec |
Table 2: Cellular Degradation vs. PEG Linker Length (Note: Data is illustrative. DC50 = 50% Degradation Concentration; Dmax = Maximum Degradation)
| PROTAC | Linker | DC50 | Dmax | "Hook Effect" Onset |
| Cmpd-1 | PEG2 | 45 nM | 92% | ~ 2 µM |
| Cmpd-2 | PEG3 | 20 nM | 98% | ~ 5 µM |
| Cmpd-3 | PEG4 | 60 nM | 85% | ~ 1.5 µM |
| Cmpd-4 | PEG6 | 150 nM | 70% | ~ 1 µM |
Experimental Protocols
Protocol: Measuring Ternary Complex Formation via TR-FRET Assay
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the POI-PROTAC-E3 ligase complex.
Materials:
-
Tagged POI (e.g., His-tagged)
-
Tagged E3 Ligase Complex (e.g., FLAG-tagged CRBN)
-
PROTACs with varying PEG linkers
-
TR-FRET Donor (e.g., anti-FLAG-Terbium cryptate)
-
TR-FRET Acceptor (e.g., anti-His-d2)
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTACs in assay buffer. Prepare solutions of the tagged POI and tagged E3 ligase at a fixed concentration (typically determined by titration experiments, e.g., 10-20 nM).
-
Assay Assembly: In a 384-well plate, add the reagents in the following order:
-
5 µL of PROTAC dilution (or vehicle control).
-
5 µL of tagged POI solution.
-
5 µL of tagged E3 ligase solution.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light, to allow the ternary complex to reach equilibrium.
-
Antibody Addition:
-
Add 5 µL of the TR-FRET Donor (e.g., anti-FLAG-Tb).
-
Add 5 µL of the TR-FRET Acceptor (e.g., anti-His-d2).
-
-
Final Incubation: Gently mix the plate and incubate for 60-120 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission * 10,000). Plot the ratio against the log of the PROTAC concentration. A bell-shaped curve indicates ternary complex formation and the hook effect at higher concentrations.[11] The peak of the curve represents the optimal concentration for complex formation in this assay.
Visualizations
Caption: PROTAC-mediated ternary complex formation and subsequent protein degradation pathway.
Caption: A logical workflow for troubleshooting issues in PROTAC optimization experiments.
Caption: Simplified signaling pathway for PROTAC-induced protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Best practices for storing and handling Biotinyl-NH-PEG3-C3-amido-C3-COOH
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Biotinyl-NH-PEG3-C3-amido-C3-COOH, a versatile PEG-based PROTAC linker. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and functionality of the linker. Both solid form and in-solvent storage recommendations are provided below.
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | Up to 3 years | Protect from moisture. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use within a shorter timeframe for optimal performance. |
2. How should I prepare stock solutions of this compound?
To prepare stock solutions, it is recommended to use newly opened, anhydrous solvents to avoid hydrolysis of the compound. Sonication may be necessary to fully dissolve the linker.
Data Presentation: Solubility and Stock Solution Preparation
| Solvent | Solubility |
| DMSO | 250 mg/mL (445.87 mM) |
| Methanol | ≥ 100 mg/mL (178.35 mM) |
To prepare a 10 mM stock solution in DMSO, you would dissolve 5.61 mg of the linker in 1 mL of DMSO.
3. What are the key chemical properties of this compound?
Understanding the chemical properties of the linker is essential for its effective use in conjugation reactions.
Data Presentation: Chemical Properties
| Property | Value |
| Molecular Formula | C25H44N4O8S |
| Molecular Weight | 560.70 g/mol |
| CAS Number | 1202761-21-4 |
| Appearance | White to off-white solid |
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of PROTACs and other bioconjugates using this compound.
Issue 1: Low or No Conjugation Yield
Q: I am observing a low yield in my conjugation reaction with an amine-containing molecule. What are the possible causes and solutions?
A: Low conjugation yield can stem from several factors related to the reagents, reaction conditions, or the molecules being conjugated.
-
Problem: Inactive Reagents: The carboxylic acid group on the linker may not be efficiently activated, or the amine on the target molecule may be unreactive.
-
Solution: Use fresh, high-quality EDC and NHS for activation. Ensure the pH of the reaction buffer is optimal for both activation (pH 4.5-6.0) and coupling (pH 7.2-8.0).
-
-
Problem: Hydrolysis of Activated Linker: The NHS-ester intermediate is susceptible to hydrolysis, especially at high pH and in the presence of water.
-
Solution: Perform the reaction in anhydrous solvents if possible. Add the amine-containing molecule to the activated linker as soon as the activation step is complete.
-
-
Problem: Competing Side Reactions: Primary amines in buffers (e.g., Tris) can compete with the target molecule for reaction with the activated linker.
-
Solution: Use amine-free buffers such as MES for the activation step and PBS for the coupling step.
-
Issue 2: Poor Solubility of the Conjugate
Q: My final PROTAC or bioconjugate has poor solubility in aqueous buffers. How can I address this?
A: The PEG3 component of the linker is designed to enhance solubility, but the properties of the conjugated molecules can still lead to solubility issues.
-
Problem: Hydrophobic Moieties: The target protein ligand or other parts of the conjugate may be highly hydrophobic.
-
Solution: The inherent PEG linker in this compound helps mitigate this. However, if solubility is still an issue, consider using a longer PEG chain linker in future designs. For the current conjugate, experimenting with different buffer additives such as a small percentage of DMSO or other organic co-solvents may help.
-
-
Problem: Aggregation: The final conjugate may be prone to aggregation.
-
Solution: Optimize the pH and ionic strength of the storage buffer. Consider adding stabilizing excipients if appropriate for your downstream application.
-
Issue 3: Difficulty in Purifying the Final Product
Q: I am struggling to separate my final conjugate from unreacted starting materials. What purification strategies are recommended?
A: Purification can be challenging due to the similar properties of the starting materials and the product.
-
Problem: Co-elution of Reactants and Product: The unreacted linker and target molecule may have similar retention times to the conjugate in chromatography.
-
Solution: Size-exclusion chromatography (SEC) can be effective in separating the larger conjugate from the smaller unreacted linker. Reverse-phase HPLC (RP-HPLC) with a suitable gradient can also be used to separate based on hydrophobicity. The biotin (B1667282) tag also allows for affinity purification using streptavidin- or avidin-functionalized resins.
-
Experimental Protocols
Detailed Protocol for EDC/NHS Coupling of this compound to a Primary Amine
This protocol outlines a general procedure for conjugating the carboxylic acid group of the linker to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a peptide, protein, or small molecule)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., SEC or RP-HPLC)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Dissolve the amine-containing molecule in the Coupling Buffer to the desired concentration.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer or anhydrous DMF/DMSO immediately before use. A typical concentration is 100 mM.
-
-
Activation of the Carboxylic Acid:
-
In a reaction vessel, add the this compound solution.
-
Add a 1.5 to 5-fold molar excess of both EDC and NHS over the linker.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is a good starting point for optimization.
-
Incubate the reaction mixture at room temperature for 2 hours to overnight with gentle stirring. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the reaction mixture using an appropriate chromatography method (e.g., SEC to remove excess linker and quenching reagent, followed by RP-HPLC for higher purity).
-
Analyze the fractions by a suitable method (e.g., LC-MS, SDS-PAGE) to confirm the presence and purity of the desired conjugate.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation workflow.
Caption: General experimental workflow for PROTAC synthesis.
Validation & Comparative
Validating PROTAC-Mediated Degradation: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, confirming the efficacy of Proteolysis-Targeting Chimeras (PROTACs) is a critical step. Western Blotting stands as a cornerstone technique for validating the degradation of a target protein. This guide provides a comprehensive comparison of Western Blot analysis with alternative methods, supported by experimental data and detailed protocols.
PROTACs represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the protein of interest (POI).[3] Validating this degradation is paramount, and Western Blotting is a widely trusted method for quantifying the reduction in target protein levels.[3][4]
The Mechanism of PROTAC Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[2][5] This tripartite complex formation brings the E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin molecules to the target protein.[1] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[6][7]
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Analysis of PROTAC Efficacy using Western Blot
Western Blotting allows for the quantification of changes in protein levels following PROTAC treatment. Key parameters derived from these experiments are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[3]
Dose-Response Analysis
A dose-response experiment is crucial for determining the potency of a PROTAC. Cells are treated with increasing concentrations of the PROTAC for a fixed period, and the levels of the target protein are analyzed by Western Blot.
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.08 | 92% |
| This table presents representative data from a dose-response experiment.[3] |
Time-Course Analysis
To understand the kinetics of degradation, a time-course experiment is performed. Cells are treated with a fixed concentration of the PROTAC and harvested at various time points.
| Time (hours) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 | 1.00 | 0% |
| 2 | 0.75 | 25% |
| 4 | 0.40 | 60% |
| 8 | 0.18 | 82% |
| 16 | 0.10 | 90% |
| 24 | 0.09 | 91% |
| This table illustrates typical data from a time-course experiment.[8] |
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
Caption: Western blot experimental workflow.
1. Cell Culture and PROTAC Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.[9]
-
Allow cells to adhere overnight.[9]
-
Treat cells with varying concentrations of the PROTAC (for dose-response) or a fixed concentration for different durations (for time-course).[9] Include a vehicle control (e.g., DMSO).[9]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.[9]
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1][9]
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).[1][9]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.[9]
-
Add Laemmli sample buffer and boil the samples to denature the proteins.[9]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.[9]
-
Separate the proteins by electrophoresis.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1][9]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1][9]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][9]
-
For normalization, probe the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin).[3][9]
5. Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.[10]
-
Quantify the band intensities using densitometry software.[3]
-
Normalize the target protein band intensity to the corresponding loading control.[3]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
Comparison with Alternative Validation Methods
While Western Blot is a robust method, other techniques can provide complementary or higher-throughput validation of PROTAC-mediated degradation.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Size-based protein separation followed by antibody-based detection.[1][10] | Widely accessible, provides molecular weight information, relatively inexpensive.[11] | Low throughput, semi-quantitative, can be time-consuming and labor-intensive.[11][12] |
| Capillary Western Blot (e.g., Jess) | Automated capillary-based protein separation and immunodetection.[11] | High throughput, fully automated, highly reproducible, quantitative.[11][13] | Requires specialized instrumentation.[11] |
| HiBiT-based Luminescence Assay | A small peptide tag (HiBiT) on the target protein reconstitutes a functional NanoLuc® luciferase with a complementary subunit, generating a luminescent signal proportional to protein abundance.[11] | High throughput, highly sensitive, no antibodies required, suitable for live-cell assays.[11] | Requires genetic modification of the target protein.[11] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate.[1] | Gold standard for assessing selectivity and identifying off-target effects.[1] | Technically complex, requires specialized equipment and expertise, lower throughput.[14] |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently labeled antibodies.[1] | Provides single-cell resolution data, can analyze heterogeneous cell populations.[1] | Indirect measurement of protein levels, may require cell permeabilization for intracellular targets.[1] |
| ELISA | Antibody-based capture and detection of the target protein in a multi-well plate format.[15] | High throughput, quantitative.[16] | Does not provide molecular weight information, susceptible to antibody cross-reactivity. |
Conclusion
Western Blotting remains a fundamental and reliable technique for validating PROTAC-mediated protein degradation, providing essential data on dose-response and degradation kinetics. However, for high-throughput screening and a more comprehensive understanding of a PROTAC's cellular activity and selectivity, orthogonal methods such as capillary Western Blot, HiBiT assays, and mass spectrometry are invaluable. A multi-faceted approach, combining the strengths of different techniques, will ultimately provide the most robust validation of a PROTAC's efficacy and mechanism of action.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selvita.com [selvita.com]
- 12. lifesensors.com [lifesensors.com]
- 13. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
Comparing Biotinyl-NH-PEG3-C3-amido-C3-COOH to other PEG linkers
A Comparative Guide to Biotinyl-NH-PEG3-C3-amido-C3-COOH and Other PEG Linkers for Bioconjugation
Introduction
In the realm of bioconjugation, the choice of a linker molecule is critical as it significantly influences the stability, solubility, and biological activity of the resulting conjugate. Polyethylene glycol (PEG) linkers have become a cornerstone in the design of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic reagents. Their hydrophilicity, biocompatibility, and tunable length allow for the optimization of pharmacokinetic and pharmacodynamic properties.[][2]
This guide provides a comparative analysis of this compound against other commonly used PEG linkers. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in linker selection.
Structural Overview of this compound and Alternatives
This compound is a heterobifunctional linker that features a biotin (B1667282) moiety for strong and specific binding to avidin (B1170675) or streptavidin, and a carboxylic acid group for conjugation to amine-containing molecules. The core of the linker consists of a PEG3 (three ethylene (B1197577) glycol units) chain, which imparts hydrophilicity and flexibility. The C3 spacers on either side of the PEG chain provide additional length and steric separation.
To understand the comparative performance of this linker, it is essential to visualize its structure in relation to other biotinylated PEG linkers with varying PEG chain lengths.
References
A Comparative Guide to Linker Chemistry in PROTAC Design: PEG-Based vs. Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality for eliminating disease-causing proteins. A PROTAC molecule's architecture consists of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While often seen as a simple spacer, the linker's composition, length, and flexibility are critical determinants of a PROTAC's overall performance, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2][3]
This guide provides an objective comparison of two common classes of flexible linkers: polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by structures like Biotinyl-NH-PEG3-C3-amido-C3-COOH, and traditional alkyl linkers. We will explore how their distinct physicochemical properties translate into performance differences, supported by experimental data and detailed methodologies.
The Role of the Linker in PROTAC Function
The linker is not a passive component; it actively governs the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] An optimal linker orients the two proteins in a way that facilitates the efficient transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1][4] A poorly designed linker can result in steric hindrance or an unproductive ternary complex, severely compromising degradation efficiency.[2]
Below is the generalized mechanism of action for a PROTAC molecule.
Comparative Performance: PEG vs. Alkyl Linkers
Alkyl and PEG chains are the most frequently used flexible linkers in PROTAC development, primarily due to their synthetic accessibility and the ease with which their length can be modified.[2] However, their differing properties have significant consequences for PROTAC performance.
-
Alkyl Linkers: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[2] While synthetically simple, they are generally hydrophobic, which can negatively impact the aqueous solubility of the resulting PROTAC molecule and may lead to non-specific binding.[3][5]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts.[5] This property can significantly improve a PROTAC's solubility and physicochemical characteristics.[6] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interaction with aqueous environments.[6] This increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, but the flexibility of PEG linkers may allow them to adopt folded conformations that shield their polar surface area, facilitating cell entry.[6]
Quantitative Data Summary
The following table summarizes representative data from literature, illustrating the impact of linker choice on key PROTAC performance metrics. Direct comparison across different targets and cell lines should be done with caution, but the trends highlight the fundamental differences between linker types.
| PROTAC Target & Linker Type | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Papp) | Key Observation | Reference(s) |
| SMARCA2-Targeting | ||||||
| PROTAC A | Alkyl | >1000 | <20 | 2.5 x 10⁻⁷ cm/s | Poor degradation, likely due to low solubility and/or inefficient ternary complex formation. | [6] |
| PROTAC C | PEG4 | 250 | 70 | 1.1 x 10⁻⁷ cm/s | PEG linker significantly improves degradation potency despite a slight reduction in passive permeability. | [6] |
| PI3K/mTOR-Targeting | ||||||
| PROTAC (GP262) | C8 Alkyl | 42-227 | 71-89 | Not Reported | A flexible alkyl linker proved optimal for this dual-target degrader, promoting efficient ternary complex formation. | [7] |
| PROTAC (Various) | PEG | Generally effective | Effective | Not Reported | PROTACs with flexible PEG linkers exhibited superior degradation efficiency in initial SAR studies. | [7] |
| BRD4-Targeting | ||||||
| PROTAC 1 | Alkyl | Not Reported | Not Reported | Not Reported | Lower cLogP and TPSA compared to PEGylated versions, suggesting higher hydrophobicity. | [6] |
| PROTAC 3 | PEG4 | Not Reported | Not Reported | Not Reported | Increased molecular weight and TPSA; decreased cLogP, indicating improved hydrophilicity. | [6] |
-
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[2]
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.[2]
The Impact of a Biotin (B1667282) Moiety
The specific linker "this compound" contains a biotin head group. While not a typical component of therapeutic PROTACs, biotin is a powerful tool for studying PROTAC function. It is often incorporated into "probe" compounds for use in assays such as:
-
Proximity-Dependent Biotinylation: To identify proteins that interact with the PROTAC or the ternary complex.[8]
-
Pull-Down Assays: To isolate and confirm the formation of the ternary complex.[9]
Incorporating a biotin tag into a PROTAC linker would add significant bulk and polarity, likely altering its degradation efficiency and permeability profile. It is primarily a research tool rather than a therapeutic design element.
Experimental Protocols
Accurate assessment of PROTAC performance relies on robust and well-defined experimental procedures.
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol is the gold standard for determining the DC₅₀ and Dₘₐₓ of a PROTAC.[1]
Workflow Diagram:
Methodology:
-
Cell Seeding and Treatment: Plate cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1][10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[1][11]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST). Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify the band intensity using densitometry software, normalizing to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ values.[1]
Protocol 2: Assessing Cellular Permeability
Evaluating a PROTAC's ability to cross the cell membrane is crucial for its therapeutic potential.[12]
Common Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening but does not account for active transport or efflux mechanisms.[12][13]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by including passive diffusion, active transport, and efflux.[12][13][14]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be adapted to assess intracellular PROTAC availability. By comparing target engagement in live versus permeabilized cells, an "availability index" can be calculated to rank-order compounds based on their ability to reach the intracellular target.[15]
Conclusion and Strategic Recommendations
The choice between a PEG-based or an alkyl linker is a critical decision in PROTAC design that requires balancing multiple factors.
Logic for Linker Selection:
-
Choose PEG Linkers when: The parent ligands are highly hydrophobic, leading to poor solubility of the final PROTAC. PEG linkers can significantly improve aqueous solubility and overall drug-like properties.[5][6] They are a strong starting point for many PROTAC campaigns.
-
Choose Alkyl Linkers when: Solubility is not a primary concern, and maximizing cell permeability through passive diffusion is the goal. Their synthetic simplicity allows for rapid generation of a library of varying lengths to probe structure-activity relationships (SAR).[2][3]
Ultimately, the optimal linker is target- and system-dependent.[] A "trial and error" approach is often necessary, but a rational starting point based on the physicochemical properties of the warhead and anchor ligands can streamline the optimization process. The systematic evaluation of linker candidates using the quantitative assays described here is paramount to understanding the SAR that governs PROTAC efficiency and developing the next generation of protein degraders.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. tandfonline.com [tandfonline.com]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Orthogonal Methods for Validating PROTAC Activity in Cells
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key orthogonal methods for validating the efficacy and mechanism of action of Proteolysis Targeting Chimeras (PROTACs) in a cellular context. This guide outlines key experimental data and detailed protocols to assess on-target degradation, target engagement, and overall cellular activity.
PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] A typical PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
Given their unique mechanism of action, validating the activity of PROTACs requires a multi-faceted approach. Relying on a single method is insufficient to confirm on-target degradation and assess potential off-target effects. Therefore, a suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package.[3]
The PROTAC Mechanism of Action: A Stepwise Process
The efficacy of a PROTAC is a multi-step process that begins with the molecule crossing the cell membrane. Once inside the cell, the PROTAC orchestrates a sequence of events leading to the degradation of the target protein.[1] This process involves the formation of a ternary complex, ubiquitination of the target protein, and finally, degradation by the proteasome.[4]
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC. The following table summarizes and compares commonly employed orthogonal methods.
| Method | Principle | Throughput | Quantitative? | Key Parameters | Pros | Cons |
| Western Blot | Size-based protein separation and antibody-based detection.[5] | Low | Semi-Quantitative | DC50, Dmax | Widely accessible, provides molecular weight information.[5] | Low throughput, labor-intensive, requires specific antibodies.[6] |
| In-Cell Western (ICW) / Immunofluorescence | Antibody-based detection of proteins in fixed cells, either in-plate (ICW) or via microscopy (IF).[7][8] | Medium (ICW) to Low (IF) | Yes | DC50, Dmax, Subcellular localization | Higher throughput than Western blot (ICW), provides spatial information (IF).[7][9] | Requires high-quality antibodies, potential for artifacts from fixation/permeabilization.[7] |
| Flow Cytometry | Measures fluorescence of individual cells stained with fluorescently labeled antibodies.[3][10] | High | Yes | DC50, Dmax, % of positive cells | High-throughput, single-cell analysis, can assess cell subpopulations.[10] | Indirect measurement of protein levels, requires cell surface or intracellular staining protocols.[3] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate.[2] | Low to Medium | Yes | On- and off-target degradation | Gold standard for selectivity assessment, discovers unexpected off-targets.[3] | Technically complex, expensive, data analysis is challenging.[2] |
| Live-Cell Imaging | Real-time visualization and quantification of fluorescently tagged proteins in living cells.[1] | Low to Medium | Yes | Degradation kinetics (t1/2) | Provides real-time kinetic data in a physiological context.[1] | Requires genetic modification of cells, potential for artifacts from protein tagging. |
| NanoBRET/HiBiT Assays | Bioluminescence-based assays to measure protein levels (HiBiT) or protein-protein interactions (NanoBRET).[11][12] | High | Yes | DC50, Dmax, Target Engagement (IC50), Ternary Complex Formation | High-throughput, sensitive, can be performed in live cells.[11][13] | Requires genetic modification or specific reagents, indirect measurement of degradation. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding.[14][15] | Low to Medium | Yes | Target Engagement (EC50) | Label-free, confirms direct target binding in a cellular context.[14][16] | Not all protein-ligand interactions result in a thermal shift, indirect measure of degradation.[17] |
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[3]
-
Dmax: The maximal level of protein degradation achieved.[3]
Experimental Workflows and Logical Relationships
A typical workflow for the orthogonal validation of a PROTAC candidate involves a tiered approach, starting with initial degradation assessment and progressing to more in-depth mechanistic and functional studies.
Detailed Experimental Protocols
Western Blotting for PROTAC-Induced Degradation
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[3]
Protocol:
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Quantify band intensities using densitometry software and normalize the POI signal to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.[5]
-
Flow Cytometry for Protein Degradation
Principle: This technique measures the fluorescence of individual cells stained with fluorescently labeled antibodies against the POI, allowing for the quantification of protein levels on a per-cell basis.[3]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC as described for Western blotting. Harvest cells by trypsinization or scraping.[3]
-
Fixation and Permeabilization (for intracellular targets):
-
Fix cells with a crosslinking agent like paraformaldehyde.
-
Permeabilize the cell membrane with a detergent (e.g., saponin (B1150181) or Triton X-100) to allow antibody entry.[3]
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against the POI.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.[3]
-
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[3]
-
Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI). Compare the MFI from PROTAC-treated cells to vehicle-treated controls to determine the percentage of degradation.[3]
Mass Spectrometry-Based Proteomics for Selectivity Profiling
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate, making it the gold standard for assessing PROTAC selectivity.[3]
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.[3]
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their relative abundance.[3]
-
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[3]
NanoBRET Target Engagement Assay
Principle: This live-cell assay measures the binding of a PROTAC to its target protein or E3 ligase. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc luciferase-tagged protein and a fluorescent tracer that binds to the same protein. The PROTAC competes with the tracer, leading to a decrease in the BRET signal.[11][18]
Protocol:
-
Cell Preparation: Use cells expressing the target protein (e.g., BRD4 or an E3 ligase like VHL) fused to NanoLuc luciferase.
-
Assay Setup: Add the fluorescent tracer to the cells, followed by a serial dilution of the PROTAC.
-
Measurement: Measure the BRET signal after a defined incubation period.
-
Analysis: Plot the BRET ratio against the PROTAC concentration to generate a competition curve and determine the IC50 value, which reflects the target engagement potency of the PROTAC in living cells.[11]
Conclusion
The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics. A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[3] By combining traditional techniques like Western Blotting with high-throughput approaches such as HiBiT/NanoBRET and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. selvita.com [selvita.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Protein Degradation and PROTACs [worldwide.promega.com]
- 14. pelagobio.com [pelagobio.com]
- 15. pelagobio.com [pelagobio.com]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 18. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Flexible vs. Rigid Linkers for Protein Degradation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery. A critical, yet often complex, component in the design of an effective PROTAC is the linker that connects the POI-binding and E3 ligase-recruiting moieties. The choice between a flexible or a rigid linker profoundly impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Dichotomy of Linker Design: Flexibility vs. Rigidity
The linker is not merely a spacer but an active contributor to the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[1] The two primary categories of linkers, flexible and rigid, offer distinct advantages and disadvantages that must be carefully weighed in the context of a specific target and E3 ligase pair.
Flexible Linkers , typically composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, provide a high degree of conformational freedom.[2] This adaptability can be advantageous in allowing the PROTAC to adopt multiple orientations, thereby increasing the likelihood of forming a productive ternary complex.[2]
Rigid Linkers , on the other hand, incorporate cyclic structures such as piperazine (B1678402), piperidine (B6355638), or aromatic rings, which introduce conformational constraints.[1][3] This pre-organization can reduce the entropic penalty of binding and lead to a more stable and potent ternary complex.[2]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following tables summarize quantitative data from various studies, offering a comparative view of flexible and rigid linkers in different contexts.
Table 1: Impact of Linker Type on Degradation of Androgen Receptor (AR)
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | [1] |
| Rigid (Disubstituted phenyl) | Analog of PROTAC 54 | More potent degradation than parent | [1] |
Table 2: Impact of Linker Type on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [1] |
| Alkyl/Ether | 21 | 3 | 96 | [1] |
| Alkyl/Ether | 29 | 292 | 76 | [1] |
Table 3: Comparison of Flexible vs. Rigid Linkers for Polycomb Repressive Complex 2 (PRC2) Components
| Linker Type | PROTAC | Degradation of PRC2 Components | Key Observation | Reference |
| Flexible (Propyl) | UNC6852 | Baseline degradation | - | [4] |
| Rigid (Cyclic analogues) | Modified UNC6852 | Generally more effective degradation | Restricted flexibility and conformational bias improved degradation. | [4] |
Physicochemical and Pharmacokinetic Properties
The linker's composition significantly influences a PROTAC's drug-like properties.
| Property | Flexible Linkers (Alkyl/PEG) | Rigid Linkers (Cyclic Structures) | Supporting Evidence |
| Solubility | PEG linkers are hydrophilic and can improve aqueous solubility.[1] Alkyl chains are generally hydrophobic, which can decrease solubility.[1] | Incorporation of saturated nitrogen heterocycles like piperidine and piperazine can significantly improve solubility. | Wang et al. demonstrated that replacing linear alkyl and PEG linkers with piperidine/piperazine moieties resulted in a more potent and soluble androgen receptor degrader (ARD-69).[5] |
| Cell Permeability | Can be modulated. Longer, flexible PEG linkers can sometimes adopt conformations that shield polarity, improving permeability.[5] | Can be improved by reducing the number of rotatable bonds and optimizing lipophilicity. | The two first PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, both feature short, rigid linkers with piperidine and piperazine moieties.[5] |
| Metabolic Stability | Can be susceptible to metabolism, especially longer, more flexible chains.[2] | Can enhance metabolic stability.[1] | Goracci et al. showed that PROTACs with short, linear linkers had better metabolic stability due to fewer metabolic "soft spots".[5] |
Visualizing Key Concepts in Protein Degradation
To better understand the processes discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the conceptual differences between flexible and rigid linkers.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: Conceptual differences between flexible and rigid linkers.
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is crucial for linker optimization. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other binding partner(s) (e.g., target protein and E3 ligase), and the heat released or absorbed is measured.
General Protocol:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.
-
Load the titrand (e.g., target protein) into the sample cell.
-
Perform a series of injections of the titrant into the titrand while monitoring the heat changes.
-
Integrate the heat peaks and plot them against the molar ratio of the reactants.
-
Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
Conclusion
The choice between a flexible and a rigid linker is a critical decision in PROTAC design that significantly influences the degrader's performance. While flexible linkers offer synthetic ease and conformational adaptability, rigid linkers can provide a path to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[3] The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[1] The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency.[3]
References
Quantifying target engagement of Biotinyl-NH-PEG3-C3-amido-C3-COOH based PROTACs
A Comparative Guide to Quantifying Target Engagement of Biotinylated PROTACs
For researchers and drug development professionals, accurately quantifying the engagement of a Proteolysis Targeting Chimera (PROTAC) with its intended protein target within a cellular environment is a critical step in preclinical evaluation. This guide provides an objective comparison of established and cutting-edge methodologies for assessing the target engagement of PROTACs, with a special focus on those synthesized with biotin-based linkers like Biotinyl-NH-PEG3-C3-amido-C3-COOH.[1][2][3][4]
The central principle of a PROTAC is to form a ternary complex, bringing a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target.[5][6] Measuring how effectively a PROTAC binds its target inside a cell—i.e., target engagement—is a key predictor of its potential efficacy. Biotinylated PROTACs offer a unique advantage by enabling specific and high-affinity capture for analytical studies.
General PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a linker. One ligand binds to a target Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the POI, marking it for degradation by the cell's proteasome. This process is catalytic, as the PROTAC is released after ubiquitination to engage another target protein.
Figure 1. General mechanism of action for a PROTAC, leading to targeted protein degradation.
Comparison of Target Engagement Quantification Methods
Several distinct methodologies can be employed to quantify PROTAC target engagement. These techniques can be broadly categorized into those that directly leverage the biotin (B1667282) tag and general methods applicable to all PROTACs.
| Method | Principle | Throughput | Key Readout | Utility for Biotinylated PROTACs |
| Biotin Pull-Down / Affinity Purification | Biotinylated PROTAC captures the target protein from cell lysate using streptavidin beads. | Low to Medium | Target protein enrichment (Western Blot or MS) | Direct. Leverages the biotin handle for specific isolation of the PROTAC-target complex. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against heat-induced denaturation.[7][8][9] | Medium | Change in protein melting temperature (ΔTm).[10] | General. Can be used with any PROTAC; biotin tag does not interfere. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) measures compound binding to a NanoLuc®-tagged target in live cells.[11][12][13] | High | IC50 (target occupancy).[14] | General. Requires genetic modification of the target protein. |
| AlphaLISA® | Proximity-based immunoassay detects the formation of the ternary complex (Target-PROTAC-E3 Ligase).[15][16][17] | High | Luminescent signal proportional to complex formation. | General. Excellent for studying ternary complex dynamics. |
Method Leveraging the Biotin Handle: Affinity Pull-Down
This method directly utilizes the biotin moiety of the PROTAC as an affinity handle to isolate the target protein from a cellular lysate. The strong and specific interaction between biotin and streptavidin-coated beads allows for efficient capture of the PROTAC and any proteins it is bound to.
Experimental Workflow: Biotin Pull-Down
The workflow involves incubating the biotinylated PROTAC with cell lysate, capturing the complex with streptavidin beads, washing away non-specific binders, and eluting the bound proteins for analysis by Western Blot or Mass Spectrometry.
Figure 2. Workflow for a biotin pull-down assay to confirm target engagement.
Detailed Experimental Protocol: Biotin Pull-Down
-
Cell Lysis: Culture cells to ~80-90% confluency. Treat with the biotinylated PROTAC for the desired time. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
Complex Formation: Incubate a defined amount of cell lysate (e.g., 1 mg) with the biotinylated PROTAC at a specific concentration (e.g., 1 µM) for 2-4 hours at 4°C with gentle rotation.
-
Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate-PROTAC mixture and incubate for another 1-2 hours at 4°C.[18]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[18]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western Blot using an antibody specific to the target protein of interest. For unbiased discovery of interactors, the eluate can be analyzed by mass spectrometry.[19]
Representative Data
| PROTAC Concentration | Input (Target Protein) | Pull-Down (Target Protein) | Negative Control (Beads only) |
| 0 µM (Vehicle) | +++ | - | - |
| 0.1 µM | +++ | + | - |
| 1 µM | +++ | +++ | - |
| 10 µM | +++ | +++ | - |
| Table depicts expected Western Blot band intensities. |
General Method: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[9] The principle is that a protein's thermal stability increases when it is bound by a ligand.[20] By heating cell samples across a temperature gradient, one can determine the melting point of the target protein. A shift in this melting point in the presence of a PROTAC indicates direct binding.
Experimental Workflow: CETSA
The CETSA workflow involves treating cells with the PROTAC, heating aliquots to different temperatures, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein.
Figure 3. Key steps in the Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Experimental Protocol: CETSA
-
Cell Treatment: Seed cells and grow to desired confluency. Treat one set of cells with the PROTAC at the desired concentration and another with vehicle (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash, and resuspend in a suitable buffer (e.g., PBS). Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[20]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles or other non-denaturing methods.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[8]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point by Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tm. A shift (ΔTm) in the curve for PROTAC-treated samples compared to vehicle indicates target engagement.
Representative Data
| Treatment | Tm of Target Protein (°C) | ΔTm (°C) | Interpretation |
| Vehicle (DMSO) | 52.5 | - | Baseline thermal stability |
| PROTAC A (1 µM) | 57.0 | +4.5 | Strong Target Engagement |
| PROTAC B (1 µM) | 53.5 | +1.0 | Weak Target Engagement |
| Negative Control Cpd | 52.6 | +0.1 | No significant engagement |
High-Throughput Methods: NanoBRET™ and AlphaLISA®
For drug discovery campaigns requiring higher throughput, proximity-based assays are invaluable.
-
NanoBRET™ Target Engagement Assay: This live-cell method measures the binding of a compound to a target protein fused to NanoLuc® luciferase.[13][21] A fluorescent tracer that also binds the target is added, and displacement by the PROTAC leads to a decrease in the BRET signal, allowing for quantitative measurement of intracellular affinity.[12][22] This is a powerful tool for assessing both target engagement and cell permeability.[11][23]
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This in vitro assay is exceptionally well-suited for studying PROTACs as it can directly detect the formation of the ternary complex.[17] One protein (e.g., the target) is bound to an "acceptor" bead and the other (e.g., the E3 ligase) to a "donor" bead. In the presence of a PROTAC that bridges the two proteins, the beads are brought into close proximity, generating a strong luminescent signal.[15][16] This allows for the quantitative assessment of ternary complex formation and stability.[5]
Conclusion
Quantifying target engagement is fundamental to the successful development of PROTACs. For PROTACs containing a This compound linker, Affinity Pull-Down assays provide a direct and robust method to confirm target binding by leveraging the biotin tag. However, a multi-pronged approach is recommended for comprehensive characterization.
CETSA offers a label-free way to confirm intracellular target binding and is considered a gold-standard orthogonal validation method. For higher-throughput screening and detailed mechanistic studies, NanoBRET™ provides invaluable data on intracellular affinity and permeability, while AlphaLISA® is unparalleled in its ability to directly quantify the formation of the critical ternary complex. The choice of method will depend on the specific research question, available resources, and the stage of the drug discovery process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pelagobio.com [pelagobio.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. SLAS2024 [slas2024.eventscribe.net]
- 17. tandfonline.com [tandfonline.com]
- 18. bioclone.net [bioclone.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. biorxiv.org [biorxiv.org]
- 22. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Specificity of PROTACs Featuring a Biotinyl-NH-PEG3-C3-amido-C3-COOH Linker
For researchers, scientists, and professionals in drug development, the specificity of a Proteolysis-Targeting Chimera (PROTAC) is a paramount concern. A highly specific PROTAC will selectively degrade the protein of interest (POI) with minimal impact on the broader proteome, thereby reducing the potential for off-target effects and toxicity.[1] This guide provides a comprehensive framework for evaluating the specificity of PROTACs that incorporate the Biotinyl-NH-PEG3-C3-amido-C3-COOH linker. This particular linker is a polyethylene (B3416737) glycol (PEG)-based structure, which is a common motif in PROTAC design known to influence properties like solubility and cell permeability.[2][3] The inclusion of a biotin (B1667282) moiety suggests its utility as a powerful research tool for target engagement and specificity studies.
The Role and Characteristics of the Linker
The linker in a PROTAC is not merely a spacer but a critical component that dictates the efficacy, selectivity, and pharmacokinetic properties of the molecule.[2] It connects the ligand that binds the POI to the ligand that recruits an E3 ubiquitin ligase, orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4] The composition, length, and rigidity of the linker are crucial for optimal ternary complex formation and subsequent ubiquitination and degradation of the target protein.[2]
PEG linkers, like the one , are frequently used due to their hydrophilicity, which can enhance the solubility of the PROTAC molecule.[4] The this compound linker's structure suggests a flexible chain, which can be advantageous in allowing the POI and E3 ligase to adopt a conformation suitable for ubiquitin transfer.
The presence of biotin is a key feature of this linker. While biotinylation could potentially influence the physicochemical properties of the PROTAC, its primary utility is likely in experimental contexts. Biotin's high-affinity interaction with streptavidin can be exploited for a variety of assays, including proximity-labeling studies to map protein-protein interactions in live cells.[5][6]
Comparative Performance Metrics
To objectively evaluate a PROTAC, several quantitative parameters are essential. These metrics allow for a direct comparison of the performance of a PROTAC containing the biotinylated PEG linker against other alternatives, such as those with different length PEG chains, alkyl chains, or more rigid linkers.
| Parameter | Description | Implication for Specificity |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | A lower DC₅₀ indicates higher potency. While not a direct measure of specificity, high potency can sometimes be associated with more selective interactions. |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | A higher Dₘₐₓ indicates greater efficacy in degrading the target. Incomplete degradation could suggest issues with ternary complex formation or stability. |
| Degradation Selectivity | The degree to which the PROTAC degrades the intended target versus other proteins in the proteome. | This is the most direct measure of specificity. It is often assessed using global proteomics techniques. |
| Ternary Complex Cooperativity (α) | A measure of how the binding of the PROTAC to one protein (either the POI or E3 ligase) affects its affinity for the other. An α value > 1 indicates positive cooperativity. | High cooperativity is often a hallmark of a well-designed PROTAC and can contribute to both potency and selectivity. |
| Off-Target Effects | Degradation of proteins other than the intended target. | The ultimate readout of a lack of specificity. Identifying and quantifying off-targets is crucial for preclinical development.[7] |
Experimental Protocols for Specificity Evaluation
A multi-faceted experimental approach is necessary to thoroughly characterize the specificity of a PROTAC. Below are detailed methodologies for key experiments.
Target Degradation Assessment by Western Blot
This is a fundamental technique to confirm and quantify the degradation of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Plate a cell line that expresses the protein of interest at an appropriate density. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Include a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine degradation kinetics.[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to calculate the percentage of degradation relative to the vehicle control.[8]
Global Proteome Analysis by Quantitative Mass Spectrometry
This unbiased approach is the gold standard for assessing PROTAC specificity by identifying and quantifying on-target and off-target protein degradation across the entire proteome.[11]
Experimental Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., a concentration near the DC₅₀ or that achieves Dₘₐₓ) and a vehicle control. Harvest the cells and perform cell lysis.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. For quantitative analysis, peptides can be labeled with isobaric tags (e.g., Tandem Mass Tags, TMT) to allow for multiplexed analysis of different samples in a single mass spectrometry run.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the abundance of the reporter ions from the TMT labels.[12]
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer). Identify and quantify proteins by searching the data against a protein database. Perform statistical analysis to identify proteins that show a significant change in abundance in the PROTAC-treated samples compared to the control.[12] Off-target proteins are those that are significantly degraded besides the intended target.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
This live-cell assay measures the proximity between the POI and the E3 ligase.[13][14]
Experimental Protocol:
-
Cell Line Preparation: Co-express the target protein fused to a NanoLuc® luciferase (the energy donor) and an E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor) in a suitable cell line.[15][16]
-
Assay Setup: Plate the cells in a white, 96-well assay plate. Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Signal Detection: Measure the donor emission (at 460 nm) and the acceptor emission (at >610 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio upon PROTAC addition indicates the formation of the ternary complex.[16][17]
Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
This is a bead-based immunoassay that can be performed in a high-throughput format.[18]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and lyse them.
-
Assay Reaction: In a 384-well plate, add the cell lysate, biotinylated anti-ubiquitin antibody, and an antibody against the target protein that is conjugated to an acceptor bead.
-
Bead Addition: Add streptavidin-coated donor beads. In the presence of a ubiquitinated target protein, the donor and acceptor beads are brought into close proximity.
-
Signal Detection: Excite the donor beads at 680 nm. If in proximity, the donor beads will transfer energy to the acceptor beads, which will emit light at 615 nm. The signal is proportional to the amount of ubiquitinated target protein.[19][20]
Proximity-Dependent Biotinylation (ProtacID)
Given the biotin moiety in the linker, a proximity-labeling approach like ProtacID is particularly well-suited to identify direct and proximal protein interactors of the PROTAC-E3 ligase complex in living cells.[5][6] This can help validate on-target engagement and discover potential off-targets, including those that do not lead to degradation ("non-productive interactions").[21]
Experimental Protocol:
-
Cell Line Generation: Stably express the relevant E3 ligase subunit (e.g., VHL or CRBN) fused to a promiscuous biotin ligase (e.g., miniTurbo or TurboID) in the cell line of interest.[5][22]
-
PROTAC Treatment and Biotin Labeling: Treat the cells with the biotinylated PROTAC and a vehicle control. Add excess biotin to the cell culture medium for a short period (e.g., 10-60 minutes) to initiate biotinylation of proximal proteins.[23]
-
Cell Lysis and Streptavidin Pulldown: Lyse the cells under denaturing conditions. Isolate the biotinylated proteins using streptavidin-coated beads.[23]
-
Mass Spectrometry Analysis: Elute the biotinylated proteins from the beads, digest them into peptides, and analyze them by quantitative mass spectrometry.
-
Data Interpretation: Identify proteins that are significantly enriched in the PROTAC-treated sample compared to the control. These represent proteins that are in close proximity to the E3 ligase in a PROTAC-dependent manner, and include the intended target as well as potential off-targets.[5][6]
Visualizing Experimental Workflows and Pathways
Clear diagrams are essential for understanding the complex processes involved in PROTAC evaluation.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 14. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. revvity.com [revvity.com]
- 19. tgrbiosciences.com [tgrbiosciences.com]
- 20. Development of a homogeneous AlphaLISA ubiquitination assay using ubiquitin binding matrices as universal components for the detection of ubiquitinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Side-by-side comparison of different E3 ligase ligands with a fixed biotinylated linker
For professionals in drug discovery and chemical biology, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone in the development of effective Proteolysis Targeting Chimeras (PROTACs). This guide offers a side-by-side comparison of prominent E3 ligase ligands, appended with a fixed biotinylated linker. Such constructs are invaluable as chemical probes to explore E3 ligase biology, validate target engagement, and identify optimal linker attachment points for future PROTAC development. We provide supporting experimental data, detailed methodologies for key assays, and visual diagrams of the underlying mechanisms and workflows.
The Role of E3 Ligase Ligands in Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to co-opt the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1] These molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them.[2][3] The formation of a stable ternary complex involving the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[1][4]
While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized for PROTAC design, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[5][6] This guide focuses on ligands for three of the most frequently recruited E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), and Mouse double minute 2 homolog (MDM2).
Performance Comparison of Common E3 Ligase Ligands
The efficacy of a PROTAC is determined by more than just the binary binding affinities of its constituent ligands. The stability and cooperativity of the ternary complex are critical for efficient ubiquitination and subsequent degradation.[1][7] Biotinylated E3 ligase ligands serve as essential tools for characterizing these interactions. They are widely used in pull-down assays to confirm target binding and in various biophysical assays to quantify binding affinities.[8][9]
The table below summarizes the binding affinities of common parent ligands for their respective E3 ligases. These values provide a baseline for understanding their recruitment potential.
| E3 Ligase | Ligand Class | Parent Ligand Example | Binding Affinity (Kd or IC50) to E3 Ligase | Key Features & Applications of Biotinylated Versions |
| Cereblon (CRBN) | Immunomodulatory Drugs (IMiDs) | Pomalidomide | ~1.7 µM (DC50 for IKZF1 degradation)[10] | Derivatives like Biotin-Thalidomide are used to synthesize PROTACs and for CRBN binding assays.[11][12] |
| Thalidomide (B1683933) | Binds to CRBN to induce degradation of neo-substrates like IKZF1/3.[13][] | Used in pull-down assays to identify proteins that interact with CRBN in a drug-dependent manner.[15] | ||
| von Hippel-Lindau (VHL) | Hypoxia-Inducible Factor (HIF) Mimetics | VH032 | 185 nM (Kd)[16][17] | Biotinylated versions are used to assess covalent modification and engagement of VHL in streptavidin shift assays.[9] |
| MDM2 | Nutlin Analogues | Nutlin-3 | ~1 µM (IC50 for disrupting p53-MDM2 interaction)[18] | Used to develop PROTACs and study the MDM2-p53 pathway.[19][20] |
Key Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately evaluating the performance of E3 ligase ligands and their biotinylated counterparts.
Ternary Complex Formation Assay: Time-Resolved FRET (TR-FRET)
This assay measures the proximity between the E3 ligase and a target protein induced by a PROTAC.
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B).
-
Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., Europium-cryptate).
-
Fluorescently labeled antibody or streptavidin against the other tag/biotin (acceptor fluorophore, e.g., d2).[1]
-
Biotinylated E3 ligase ligand or PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well low-volume microplates.
-
TR-FRET plate reader.
Procedure:
-
Prepare a solution containing the tagged target protein and the tagged E3 ligase in assay buffer.
-
Add the biotinylated ligand or PROTAC at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Add the donor and acceptor fluorophore-labeled antibodies/streptavidin.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow complex formation.
-
Measure the TR-FRET signal on a compatible plate reader. An increased signal indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of a target protein.[1]
Materials:
-
Purified target protein, E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase.
-
Ubiquitin and ATP.
-
PROTAC of interest.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies against the target protein and ubiquitin.
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and ATP in ubiquitination buffer.
-
Add the purified target protein.
-
Add the PROTAC at the desired concentration. A no-PROTAC control is essential.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using antibodies against the target protein to detect higher molecular weight bands corresponding to poly-ubiquitination. An anti-ubiquitin antibody can also be used.[1]
Cellular Degradation Assay: Western Blot
This is a standard method to quantify the reduction in target protein levels within cells.
Materials:
-
Cell line of interest (e.g., MM.1S for IKZF1 degradation).[21]
-
PROTAC or E3 ligase ligand (e.g., Pomalidomide).
-
DMSO (vehicle control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and Western blot apparatus.
-
Primary antibodies against the target protein (e.g., IKZF1) and a loading control (e.g., β-actin).[15]
-
HRP-conjugated secondary antibody and ECL substrate.
Procedure:
-
Culture cells to the desired density.
-
Treat cells with various concentrations of the PROTAC/ligand or DMSO for a set time (e.g., 6, 12, or 24 hours).[21]
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a membrane.
-
Probe the membrane with primary antibodies for the target protein and loading control, followed by the secondary antibody.
-
Visualize bands using an ECL substrate and quantify band intensities to determine the extent of degradation (DC50 and Dmax).[10]
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.
Caption: General mechanism of action for a PROTAC.
Caption: Workflow for a biotin-streptavidin pull-down assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting E3 ubiquitin ligases for targeted protein degradation with heterologous recognition domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 8. Identification of ligand linkage vectors for the development of p300/CBP degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs | bioRxiv [biorxiv.org]
- 10. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. revvity.com [revvity.com]
- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 15. ashpublications.org [ashpublications.org]
- 16. VH032 - Immunomart [immunomart.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Nutlin-3a, an MDM2 antagonist and p53 activator, helps to preserve the replicative potential of cancer cells treated with a genotoxic dose of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
Standard Operating Procedure for the Disposal of Biotinyl-NH-PEG3-C3-amido-C3-COOH
This document provides essential safety and logistical information for the proper disposal of Biotinyl-NH-PEG3-C3-amido-C3-COOH, a PROTAC linker used by researchers, scientists, and drug development professionals. Due to the novel nature of this compound and the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the substance as potentially hazardous, is required to ensure personnel safety and environmental protection.
Hazard Assessment and Core Principles
While components of the molecule, biotin (B1667282) and polyethylene (B3416737) glycol (PEG), are generally considered non-hazardous, the toxicological properties of the complete this compound molecule have not been thoroughly investigated. As a PROTAC linker, it is designed to be biologically active. Therefore, all waste containing this compound must be managed as hazardous chemical waste.
Core Principles of Disposal:
-
Waste Minimization: Procure and prepare only the necessary quantities of this compound to minimize waste generation.
-
Segregation: All waste contaminated with this compound must be segregated from non-hazardous and other laboratory waste streams.[1]
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or materials contaminated with it be disposed of in sanitary sewers or regular trash.[1]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and regulations.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its associated waste to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Nitrile gloves and a lab coat. Consider double-gloving. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the solid form outside of a fume hood or if aerosolization is possible. |
Step-by-Step Disposal Procedure
This section outlines the standard operational plan for the collection, storage, and disposal of all forms of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Items: Includes contaminated gloves, pipette tips, vials, weighing papers, and any other disposable materials that have come into contact with the compound.[1]
-
Container: Collect in a designated, leak-proof, and clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware.[1]
-
Container: Collect in a compatible, leak-proof container (e.g., a high-density polyethylene or coated glass bottle) with a secure screw-top cap.[1] Do not mix with other solvent waste streams unless approved by your EHS department.
-
Step 2: Labeling of Waste Containers
All waste containers must be accurately and clearly labeled.
-
Label Content:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The Principal Investigator's name and lab location
-
Step 3: Decontamination of Work Surfaces and Equipment
-
Procedure: All non-disposable equipment and work surfaces must be decontaminated after use. Wipe surfaces with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) followed by a mild detergent solution.
-
Disposal of Cleaning Materials: All wipes and cleaning materials used for decontamination must be disposed of as solid hazardous waste.[1]
Step 4: Storage of Hazardous Waste
-
Location: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.
-
Conditions: Ensure containers are stored in secondary containment to prevent spills.
Step 5: Final Disposal
-
Method: The primary and required method of disposal is through your institution's hazardous waste management program, which will typically involve incineration by a licensed waste disposal contractor.
-
Scheduling Pickup: Contact your EHS department to schedule a pickup of the full waste containers from your SAA.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Biotinyl-NH-PEG3-C3-amido-C3-COOH
This guide provides crucial safety, handling, and disposal information for Biotinyl-NH-PEG3-C3-amido-C3-COOH, a PROTAC linker used in scientific research. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a solid powder, it is imperative to use appropriate personal protective equipment to prevent skin contact, eye exposure, and inhalation.[1][2][3] The recommended PPE is summarized in the table below.
| Body Part | Recommended PPE | Material/Standard |
| Eyes/Face | Chemical safety goggles or a face shield.[1][2] | Goggles should be splash-proof. Polycarbonate lenses offer good impact resistance.[1] |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling acids and related compounds.[1][4] Gloves should be inspected for any damage before use.[1] |
| Body | Laboratory coat. For larger quantities, an impervious apron is advised.[1][2] | A standard lab coat is the minimum requirement.[2] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for handling large quantities or spills.[1] | For environments with low fume potential, an N95 mask may be sufficient. For higher exposure risks, a full-face respirator with appropriate cartridges is recommended.[1][4] |
Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of this compound.
Storage Conditions:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[5]
-
In Solvent: Once dissolved, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[5][6]
-
General Precautions: The compound is sensitive to moisture.[7][8] Always allow the container to equilibrate to room temperature before opening to prevent condensation.[8] Store in a dry environment, and for sensitive PEG derivatives, storage under an inert gas like nitrogen or argon is recommended.[9]
Handling Procedures:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Avoid direct contact with skin and eyes, and do not breathe in the dust.[1]
-
Wash hands thoroughly after handling.[1]
-
When preparing solutions, use a water-miscible organic solvent such as DMSO or DMF.[5][8] For example, a stock solution of 10mM can be prepared for use in further experiments.[8]
Disposal Plan
All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE (such as gloves), must be treated as hazardous waste.[1]
-
Waste Collection: Collect all waste in a designated and properly labeled chemical waste container.[10]
-
Disposal Route: Do not dispose of this chemical down the drain.[10] Consult with your institution's environmental health and safety department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Spill Response
In the event of a spill, follow these procedures:
-
Small Spills:
-
Wear the appropriate PPE as outlined above.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[10]
-
Carefully sweep or scoop up the absorbed material to avoid raising dust.[2]
-
Place the waste in a sealed container for hazardous waste disposal.[10]
-
Clean the spill area with soap and water.[1]
-
-
Large Spills:
Operational Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 3. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 4. leelinework.com [leelinework.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. nanocs.net [nanocs.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. biochempeg.com [biochempeg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
